molecular formula C2H8N2<br>H2NCH2CH2NH2<br>C2H8N2 B7769278 Ethylenediamine CAS No. 27308-78-7

Ethylenediamine

Cat. No.: B7769278
CAS No.: 27308-78-7
M. Wt: 60.10 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Fundamental Chemical Building Block

Ethylenediamine's importance as a chemical building block is rooted in its ability to form derivatives with a wide range of compounds, including carboxylic acids, nitriles, alcohols, aldehydes, and ketones. wikipedia.orgatamanchemicals.comfishersci.no This reactivity allows for the construction of diverse molecular architectures, making it an indispensable precursor in numerous industrial applications.

One of the most prominent applications of This compound (B42938) is in the synthesis of chelating agents, most notably ethylenediaminetetraacetic acid (EDTA). wikipedia.orgatamanchemicals.com EDTA is produced through a Strecker synthesis involving this compound, cyanide, and formaldehyde (B43269). wikipedia.org It is a powerful chelating agent with the ability to sequester metal ions, finding use in various industrial processes, and analytical chemistry. Another commercially significant chelating agent derived from this compound is hydroxyethylthis compound. wikipedia.org

The bifunctional nature of this compound, with its two amine groups, makes it a key component in the formation of heterocyclic compounds such as imidazolidines. wikipedia.orgncats.iofishersci.no It is also a crucial precursor in the production of various polymers. wikipedia.org For instance, it is widely used in the manufacturing of polyurethane fibers and is a foundational element for the PAMAM class of dendrimers. wikipedia.org Condensates derived from this compound and formaldehyde act as plasticizers. wikipedia.org

Furthermore, the N-CH₂-CH₂-N linkage, a core feature of the this compound structure, is present in numerous bioactive compounds and pharmaceuticals, including some antihistamines. wikipedia.org In the agrochemical sector, salts of ethylenebisdithiocarbamate, which are derived from this compound, are important fungicides marketed under names like Maneb, Mancozeb, and Zineb. wikipedia.org Some fungicides containing an imidazoline (B1206853) ring also originate from this compound. wikipedia.org Its versatility extends to its use as an intermediate for bleach activators, corrosion inhibitors, lubricants, and fuel additives. atamankimya.com

Role in Green Chemistry and Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices, a trend that is significantly influencing the this compound market. market.us This move towards "green chemistry" aims to reduce or eliminate the use and generation of hazardous substances. market.us Traditionally, the primary industrial method for producing this compound has been the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). wikipedia.orgnih.gov However, this process has notable drawbacks, including the production of significant amounts of inorganic salt byproducts and issues with equipment corrosion. nih.govacs.org

In response to these environmental concerns, research has focused on developing greener synthesis routes for this compound. market.usacs.org A promising alternative is the catalytic amination of ethylene (B1197577) glycol (EG). nih.govacs.org This method is considered more economical and environmentally benign as it produces water as the main byproduct, making it a cleaner production process. nih.govacs.org The amination of ethylene glycol can be achieved through direct conversion or indirectly from monoethanolamine (MEA), with both pathways being considered green and sustainable practices. nih.govacs.org These processes often utilize various catalysts, including supported metals, solid acids like zeolites, and even homogeneous catalysts such as ionic liquids and metal complexes. nih.gov

The push for sustainability also extends to the sourcing of raw materials. market.us Ethylene glycol, a key reactant in the greener synthesis of this compound, can be produced from renewable biomass feedstocks, further reducing the carbon footprint associated with this compound production. market.usnih.govacs.org This bio-based approach is seen as a critical step towards more sustainable chemical manufacturing. market.us Additionally, advancements in purification and recycling technologies are enabling more efficient use of this compound and its derivatives, promoting a circular economy within the chemical industry. market.us The mechanochemical synthesis of N-ion doped ZnO, which avoids or reduces the use of solvents, is another example of a greener approach involving this compound. taylorandfrancis.com

Historical Context in Chemical Synthesis and Industrial Production

This compound was first discovered by Cloëz in 1853. iupac.org Early laboratory preparations involved reacting ethylenedichloride with alcoholic or aqueous ammonia. iupac.org Another early method was the phthalimide (B116566) synthesis using ethylenedibromide. iupac.org

The traditional and still dominant industrial production method involves the reaction of 1,2-dichloroethane (EDC) with ammonia under high pressure and temperature in an aqueous medium. wikipedia.orgatamanchemicals.com This process, known as the EDC process, generates hydrogen chloride, which forms a salt with the amine. wikipedia.org The amine is then liberated by the addition of sodium hydroxide (B78521) and recovered through fractional distillation. wikipedia.org A significant drawback of this method is the production of byproducts such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA). wikipedia.org Furthermore, the process is plagued by severe equipment corrosion caused by ammonium (B1175870) chloride and difficulties in separating the amines from the resulting saltwater solution. acs.orggoogle.com

Another industrial route that has been developed is the reaction of ethanolamine (B43304) and ammonia over a bed of nickel heterogeneous catalysts. wikipedia.org This process represents a step towards more efficient and less problematic production. A historical synthesis method, no longer used commercially, was the Munz synthesis, developed in 1935, which treated this compound with chloroacetic acid and sodium hydroxide, resulting in a product contaminated with sodium chloride. bris.ac.uk

The evolution of this compound production reflects a broader trend in the chemical industry, moving from initial discovery and basic synthesis to large-scale industrial processes and, more recently, towards more sustainable and environmentally conscious manufacturing methods. market.usacs.org

Data Tables

Table 1: Key Applications of this compound

Application CategorySpecific Use
Chelating Agents Precursor to EDTA and hydroxyethylthis compound. wikipedia.orgatamanchemicals.com
Polymers Production of polyurethane fibers, PAMAM dendrimers, and plasticizers. wikipedia.org
Agrochemicals Synthesis of fungicides like Maneb, Mancozeb, and Zineb. wikipedia.org
Pharmaceuticals Building block for some antihistamines. wikipedia.org
Heterocyclic Chemistry Formation of imidazolidines. wikipedia.orgncats.iofishersci.no
Industrial Additives Used in bleach activators, corrosion inhibitors, lubricants, and fuel additives. atamankimya.com

Table 2: Comparison of this compound Synthesis Methods

Synthesis MethodReactantsKey Features/Drawbacks
EDC Process (Traditional) 1,2-dichloroethane, AmmoniaHigh-pressure reaction, produces inorganic salt byproducts, causes equipment corrosion. wikipedia.orgnih.govacs.org
Ethanolamine Process Ethanolamine, AmmoniaUses nickel heterogeneous catalysts. wikipedia.org
Catalytic Amination of EG (Green) Ethylene Glycol, AmmoniaEnvironmentally benign, produces water as a byproduct, can use renewable feedstocks. nih.govacs.org
Munz Synthesis (Historical) This compound, Chloroacetic acid, Sodium hydroxideNo longer used commercially, produced a product contaminated with NaCl. bris.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2, Array, NH2CH2CH2NH2
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethylenediamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethylenediamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27308-78-7, Array
Record name Polyethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27308-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021881
Record name Ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Ethanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c.
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

CAS No.

107-15-3
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylene diamine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/ethylene-diamine-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name 1,2-Ethanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60V9STC53F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Ethanediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KH82D818.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F
Record name ETHYLENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3407
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Ethanediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENEDIAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENEDIAMINE (1,2-DIAMINOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/58
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylenediamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0269.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Advanced Synthetic Methodologies and Reaction Engineering

Catalytic Amination of Ethylene (B1197577) Glycol (EG) and Monoethanolamine (MEA)

The direct amination of ethylene glycol (EG) with ammonia (B1221849) is a promising green route for producing ethylenediamine (B42938) (EDA). acs.org This process can be broadly categorized into two main pathways: the reductive amination route and the condensation amination route. acs.org Both pathways utilize distinct types of catalysts to achieve the transformation. nih.govacs.org Similarly, MEA, an intermediate in the amination of EG, can also be directly converted to EDA through catalytic amination, offering another strategic approach to EDA synthesis. acs.org

Supported Metal and Multimetallic Catalysts

Supported metal catalysts are crucial for the reductive amination of EG and MEA. acs.org These catalysts typically consist of transition metals like nickel (Ni), cobalt (Co), and copper (Cu) dispersed on a support material such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or titania (TiO₂). researchgate.netacs.org The choice of metal and support significantly influences the catalyst's activity, selectivity, and stability.

The performance of various supported metal catalysts is summarized in the table below:

Table 1: Performance of Supported Metal Catalysts in Amination Reactions

Catalyst Reactant Conversion (%) EDA Selectivity (%) EDA Yield (%) Temperature (°C) Pressure (MPa) Reference
Co-Cu/γ-Al₂O₃ EG 41.5 45.7 - 200 4 (H₂) researchgate.net
NiO/CuO/Al₂O₃ EG - 56.7 - 180 0.6 ciac.jl.cn
RuCo/Al₂O₃ EG 54.4 - 24.7 200 4 (H₂) nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Solid Acid Catalysts

Solid acid catalysts are primarily employed in the condensation amination pathway for EDA synthesis. acs.org These materials, which include zeolites and phosphates, facilitate the reaction through their acidic sites. acs.orgmdpi.com The strength and type of acid sites (Brønsted or Lewis) play a critical role in the catalytic activity and product distribution.

Zeolites, such as H-mordenite (H-MOR), have been investigated for the selective synthesis of EDA from MEA. mdpi.comresearchgate.net Alkali treatment of H-MOR has been shown to create mesopores and increase the number of Brønsted acid sites, which are active for EDA formation. mdpi.com This modification enhances diffusion and improves catalytic performance, leading to high MEA conversion and EDA selectivity. mdpi.com Metal-exchanged zeolites, like Cu-MOR, have also been explored for the condensation amination of EG, demonstrating the synergistic effect between acidic sites and metallic species. nih.gov

Homogeneous Catalysts (e.g., Ionic Liquids, Metal Complexes)

Homogeneous catalysts, including ionic liquids and metal complexes, offer alternative routes for the amination of EG. acs.org These catalysts operate in the same phase as the reactants, which can lead to high activity and selectivity under milder reaction conditions.

Ionic liquids functionalized with both Brønsted and Lewis acidic sites have been developed for EG amination. acs.org These dual-functional catalysts can promote the dehydrogenation of EG and the subsequent hydrogenation of imine intermediates, leading to high EG conversion and EDA selectivity. nih.gov Manganese-pincer complexes have also been reported to catalyze the coupling of ethylene glycol and this compound, proceeding via a borrowing hydrogen mechanism. beilstein-journals.org

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. The two primary mechanisms involved in the catalytic amination of EG are the "borrowing hydrogen" methodology and the condensation amination pathway.

The borrowing hydrogen, or hydrogen-transfer, mechanism is characteristic of reductive amination over metal catalysts. nih.govmdpi.com This process involves a series of steps:

Dehydrogenation: The alcohol (EG or MEA) is dehydrogenated on the metal surface to form a carbonyl intermediate (glycolaldehyde from EG or 2-amino-acetaldehyde from MEA). nih.govmdpi.com

Condensation: The carbonyl intermediate condenses with ammonia to form an imine. nih.gov

Hydrogenation: The imine is then hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the primary amine (EDA). nih.gov

Kinetic studies have shown that the dehydrogenation of the alcohol is often the rate-limiting step. researchgate.net The reaction rates can be influenced by factors such as the concentration of reactants and the partial pressure of hydrogen. mdpi.com DFT calculations have provided insights into the energy barriers of different elementary steps on various metal surfaces, helping to explain the observed differences in catalytic activity between metals like cobalt and nickel. researchgate.net

The condensation amination route, which occurs over solid acid catalysts, follows a different mechanism. acs.org In the case of EG amination, the proposed pathway involves:

Dehydration: Ethylene glycol is dehydrated to form an ethylene oxide intermediate. acs.org

Condensation: The ethylene oxide then reacts with ammonia to produce an ethylenimine intermediate. acs.org

Protonation and Reaction: The ethylenimine is protonated by the acid sites of the catalyst and reacts with excess ammonia to form this compound. acs.org

This pathway avoids the need for an external hydrogen source, operating at lower pressures compared to the reductive amination route. mdpi.com The selectivity towards EDA is highly dependent on the properties of the solid acid catalyst, particularly its acidity and pore structure. mdpi.com

Side Reaction Analysis

In the synthesis of this compound (EDA), particularly through catalytic routes, several side reactions can occur, leading to the formation of various by-products. The nature and extent of these side reactions are highly dependent on the specific process, catalyst, and reaction conditions employed.

During the metal-catalyzed amination of ethylene glycol (EG), a series of side reactions, including condensation, disproportionation, and cyclization, run concurrently with the main reaction pathway. acs.orgnih.gov These competing reactions result in the formation of typical by-products such as piperazine (B1678402) (PIP) and diethylenetriamine (B155796) (DETA). acs.orgnih.gov Additionally, degradation of the ethylene glycol feedstock can produce substances like carbon monoxide, methane, and formaldehyde (B43269). acs.orgnih.gov

In the synthesis of polyamidoamine (PAMAM) dendrimers, which uses EDA as a core molecule, several primary side reactions can lead to structural defects. One of the most significant is the incomplete Michael addition, which results in asymmetrical dendrimer structures. kirj.ee Another potential side reaction is intramolecular cyclization, where the numerous functional groups on the outer shell of the dendrimer can react with each other. kirj.ee A third side reaction, the retro-Michael reaction, is also possible from the first generation onwards. kirj.ee The formation of dendrimer dimers or oligomers is another possibility that must be considered. kirj.ee To minimize side reactions during the amidation step in dendrimer synthesis, a significant excess of this compound is typically used. kirj.ee

The table below summarizes common side reactions and the resulting by-products in different EDA-related syntheses.

Synthesis ProcessType of Side ReactionCommon By-products
Catalytic Amination of Ethylene GlycolCondensation, Disproportionation, Cyclization, DegradationPiperazine (PIP), Diethylenetriamine (DETA), Carbon Monoxide, Methane, Formaldehyde acs.orgnih.gov
PAMAM Dendrimer Synthesis (EDA core)Incomplete Michael Addition, Intramolecular Cyclization, Retro-Michael Reaction, Dimerization/OligomerizationAsymmetrical Dendrimers, Cyclic Products, Dendrimer Dimers/Oligomers kirj.ee

Alternative Synthetic Routes

While the ethylene dichloride (EDC) process is a major industrial route, several alternative methods for synthesizing this compound have been developed, driven by the desire for more economical and environmentally benign processes. nih.gov These alternatives often utilize different feedstocks and catalytic systems.

Ethylene Dichloride (EDC) Process and By-product Formation

The industrial production of this compound frequently involves treating 1,2-dichloroethane (B1671644) (ethylene dichloride or EDC) with ammonia. wikipedia.org This reaction is typically conducted in an aqueous medium under pressure at a temperature of 180 °C. wikipedia.org The process generates a mixture of ethyleneamine hydrochlorides. google.com To liberate the free amines, sodium hydroxide (B78521) is added, which also results in the formation of sodium chloride. wikipedia.orggoogle.com

A significant characteristic of the EDC process is the formation of higher polyethylene (B3416737) polyamines as by-products through the reaction of EDA with additional EDC. wikipedia.orggoogleapis.com The primary by-products are diethylenetriamine (DETA) and triethylenetetramine (B94423) (TETA). wikipedia.org The EDC process typically yields a full range of ethyleneamines. google.com While historically significant, this method has drawbacks, including the economic issue of converting valuable EDC into a low-value salt and the need for corrosion-resistant equipment. google.comgoogle.com

FeedstocksReaction ProductKey By-products
1,2-dichloroethane (EDC), Ammonia, Sodium HydroxideThis compound (EDA)Diethylenetriamine (DETA), Triethylenetetramine (TETA) wikipedia.org

Ethanolamine (B43304) and Ammonia Reaction

An alternative industrial route to this compound involves the reaction of ethanolamine with ammonia. wikipedia.org This process is typically a reductive amination reaction conducted in the presence of a heterogeneous catalyst. google.com The gaseous reactants are passed over a catalyst bed, often containing nickel. wikipedia.org Other amination catalysts comprising iron or cobalt have also been disclosed. google.com

The process involves contacting monoethanolamine with ammonia at elevated temperatures. google.com This method can produce a range of products, including diethylenetriamine (DETA), piperazine (PIP), aminoethylpiperazine (AEP), hydroxyethylpiperazine (HEP), and hydroxyethylthis compound (AEEA), alongside the desired this compound. google.com The use of specific catalysts, such as partially dealuminated hydrogen mordenite (B1173385) zeolites, has been shown to achieve high conversion and high selectivity towards this compound with minimal by-product formation. google.comresearchgate.net The synthesis of EDA from ethanolamine and ammonia can also be performed over acidic zeolite catalysts. scispace.com

FeedstocksCatalyst TypeCommon By-products
Ethanolamine, AmmoniaNickel, Iron, Cobalt, Zeolites wikipedia.orggoogle.comDiethylenetriamine (DETA), Piperazine (PIP), Aminoethylpiperazine (AEP) google.com

Ethylene Glycol/Ethanolamine and Urea (B33335) Pathways

This compound can be prepared through laboratory-scale reactions involving either ethylene glycol or ethanolamine with urea. wikipedia.org This synthesis proceeds through the formation of an ethyleneurea intermediate, which is then subjected to decarboxylation. wikipedia.org When ethylene glycol and an excess of urea are heated, they evolve ammonia and carbon dioxide, forming a resinous solid intermediate. sciencemadness.org Pyrolysis of this resin can then yield ethyleneurea. sciencemadness.org If the intermediate resin is heated with water to around 300°C or higher, the ethyleneurea hydrolyzes to produce this compound. scribd.com

A related process for producing diethylenetriamine (DETA) involves reacting this compound, ethanolamine, and urea. google.com This reaction forms aminoethylethyleneurea and ethyleneurea, which are then hydrolyzed to yield DETA and EDA, with the EDA being recyclable back into the first step. google.com The reaction of this compound (EDA), ethanolamine (MEA), and urea can yield aminoethylethyleneurea (UDETA) and ethyleneurea (EU), which after hydrolysis produce diethylenetriamine (DETA) and this compound (EDA). google.com

ReactantsIntermediateFinal Product
Ethylene Glycol, UreaEthyleneurea Polymer/ResinThis compound wikipedia.orgsciencemadness.orgscribd.com
Ethanolamine, UreaEthyleneureaThis compound wikipedia.org
This compound, Ethanolamine, UreaAminoethylethyleneurea, EthyleneureaDiethylenetriamine, this compound google.comgoogle.com

Purification and High Purity Considerations for Advanced Applications

The purification of this compound is crucial for its use in advanced applications, such as in the semiconductor industry, where metallic and oxygen-containing impurities can negatively impact the quality of processed materials. google.com Standard purification often involves treatment with sodium hydroxide to remove water, followed by distillation. wikipedia.org

A significant challenge in obtaining anhydrous this compound is that it forms a high-boiling azeotrope with water, containing about 15% water by weight, which makes simple fractional distillation ineffective for complete drying. google.com This water must be removed for many applications. google.com Furthermore, EDA is a potent chelating agent for many metals, making it susceptible to contamination from contact with metallic components during transport or storage. google.com

For high-purity applications, specialized purification methods are employed. Gas Chromatography with Flame Ionization Detection (GC-FID) is a precise analytical technique used to test the purity of EDA by separating and quantifying its components. vitas.no To remove water below the azeotropic concentration, methods such as passing the EDA through a bed of type 3A molecular sieve (zeolite) can be used. google.com Another method for purifying EDA involves treating it with ammonia and passing it through an absorbent bed of H-mordenite to effectively remove carbonyl impurities like acetaldehyde (B116499) and vinyl-amine. google.com For semiconductor applications, it is also important to treat storage containers, for instance, by heating them while introducing an inert gas, to prevent contamination of the high-purity chemical. google.com

Impurity TypePurification ChallengePurification MethodAdvanced Application Context
WaterForms a high-boiling azeotrope (approx. 15% water by weight) google.comTreatment with sodium hydroxide; Passing through 3A molecular sieves wikipedia.orggoogle.comSemiconductor Processing google.com
Metallic ImpuritiesStrong chelating properties of EDA lead to leaching from containers google.comDistillation; Proper container treatment (e.g., inert gas purge while heating) wikipedia.orggoogle.comSemiconductor Processing google.com
Carbonyl Compounds (e.g., acetaldehyde)Affect product color stability and purity google.comReaction with ammonia followed by absorption on H-mordenite google.comProduction of high-stability EDA google.com

Coordination Chemistry and Ligand Design

Ethylenediamine (B42938) as a Bidentate Chelating Ligand

This compound (en), with the chemical formula C₂H₄(NH₂)₂, is a classic example of a bidentate chelating ligand in coordination chemistry. fiveable.mewikipedia.org Its structure features two nitrogen atoms, each with a lone pair of electrons, separated by an ethylene (B1197577) bridge. fiveable.me This arrangement allows both nitrogen atoms to donate their electron pairs to a central metal ion, forming two coordinate bonds. fiveable.mewikipedia.org This ability to bind to a metal at two points classifies it as a bidentate ligand. libretexts.org The term "en" is commonly used as an abbreviation for this compound in the chemical formulas of coordination compounds. wikipedia.org

When this compound coordinates with a metal ion, it forms a stable five-membered ring structure known as a chelate ring. libretexts.orglibretexts.org This process of forming a ring structure with a metal ion is called chelation. mathabhangacollege.ac.in The formation of these chelate rings is a key feature of this compound's role in coordination chemistry and significantly influences the properties of the resulting metal complexes. fiveable.me

The formation of chelate complexes with ligands like this compound is a thermodynamically favorable process, a phenomenon known as the chelate effect. libretexts.orglibretexts.org This effect describes the enhanced stability of metal complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. libretexts.orglibretexts.org For instance, the equilibrium constant for the formation of the tris(this compound)nickel(II) complex, [Ni(en)₃]²⁺, is nearly ten orders of magnitude greater than that for the formation of the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺, even though both involve the coordination of six nitrogen atoms to the Ni²⁺ ion. libretexts.orglibretexts.org

The stability of these chelate complexes is primarily attributed to a favorable change in entropy. libretexts.org In the formation of a chelate complex, multiple monodentate ligands are replaced by a single polydentate ligand. This leads to an increase in the number of free-moving particles in the solution, resulting in a positive entropy change (ΔS°) and a more negative Gibbs free energy change (ΔG°), which indicates greater thermodynamic stability. libretexts.orglibretexts.org The size of the chelate ring also plays a crucial role in the stability of the complex. Five-membered rings, like those formed by this compound, are particularly stable due to minimal ring strain. libretexts.orglibretexts.orgebsco.com

Table 1: Comparison of Formation Constants for Nickel(II) Complexes

ReactionFormation Constant (Kf)
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O4 x 10⁸
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O2 x 10¹⁸

Data sourced from multiple chemical resources. libretexts.orglibretexts.org

The coordination of bidentate ligands like this compound to a central metal ion can lead to the formation of geometrical isomers. askfilo.comumass.edu These are compounds that have the same chemical formula and connectivity but differ in the spatial arrangement of the ligands. umass.edu In octahedral complexes with the general formula [M(en)₂X₂], where 'M' is a metal and 'X' is a monodentate ligand, two geometrical isomers are possible: cis and trans. askfilo.comumass.edu

In the cis isomer, the two 'X' ligands are adjacent to each other, at a 90-degree angle. In the trans isomer, the 'X' ligands are positioned opposite to each other, at a 180-degree angle. askfilo.comumass.edu For example, the complex ion [Pt(en)₂Cl₂]²⁺ exists as both cis and trans isomers. askfilo.com Similarly, cobalt(III) complexes such as [Co(NH₃)₂(en)₂]³⁺ also exhibit cis and trans isomerism. vedantu.com The presence of the bidentate this compound ligand is crucial for this type of isomerism in these octahedral complexes. vedantu.comdoubtnut.com

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds, including those containing this compound. numberanalytics.comsolubilityofthings.com LFT considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. diva-portal.orglibretexts.org When ligands approach a central metal ion, the degeneracy of the d-orbitals is lifted, and they split into different energy levels. solubilityofthings.comlibretexts.org In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. solubilityofthings.comlibretexts.org

This compound is considered an intermediate field ligand. libretexts.org It is a strong σ-donor, donating electron density from its nitrogen atoms to the metal center. fiveable.me However, unlike weak-field ligands (π-donors) or strong-field ligands (π-acceptors), this compound primarily engages in σ-bonding. libretexts.org The magnitude of the energy separation between the t₂g and e_g orbitals, denoted as Δo (the ligand field splitting parameter), is influenced by the nature of the ligands. libretexts.org The electronic configuration of the metal ion and the resulting properties of the complex, such as its color and magnetic behavior, are determined by the value of Δo and the pairing energy. libretexts.org

Synthesis and Characterization of Metal-Ethylenediamine Complexes

The synthesis of metal-ethylenediamine complexes is a fundamental aspect of inorganic chemistry, leading to a wide variety of compounds with interesting structures and reactivities. The characterization of these complexes typically involves techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine their structure and bonding. publish.csiro.auresearchgate.netsapub.org

Cobalt(III) readily forms stable octahedral complexes with this compound. publish.csiro.auresearchgate.net A common synthetic route involves the oxidation of cobalt(II) in the presence of this compound. umass.edu For example, trans-[Co(en)₂Cl₂]Cl can be synthesized by reacting cobalt(II) chloride with this compound and then oxidizing the resulting cobalt(II) complex with an oxidizing agent like hydrogen peroxide. umass.edu The cis isomer can then be obtained through the aquation of the trans isomer. sapub.org

These complexes are often characterized by their distinct colors; for instance, trans-[Co(en)₂Cl₂]Cl is green, while the cis isomer is violet. umass.edu Their electronic spectra, obtained through UV-Vis spectroscopy, show characteristic absorption bands that correspond to d-d electronic transitions, which are influenced by the ligand field environment. sapub.org Infrared spectroscopy can confirm the coordination of the this compound ligand by showing the vibrational modes of the NH₂ groups. sapub.org

Table 2: Properties of [Co(en)₂Cl₂]Cl Isomers

IsomerColorλ_max (nm)
trans-[Co(en)₂Cl₂]ClGreen618
cis-[Co(en)₂Cl₂]ClViolet509 (for the aquated cis-[Co(en)₂Cl(H₂O)]²⁺ species)

Data is specific to the synthesized and characterized complexes in the cited literature. sapub.org

Ruthenium complexes have emerged as promising candidates for therapeutic applications, particularly as anticancer agents, offering an alternative to traditional platinum-based drugs. researchgate.netmdpi.com Ruthenium's ability to exist in multiple oxidation states and its capacity for ligand exchange are key properties in this regard. researchgate.netmdpi.com this compound and its derivatives are used as ligands in the design of these ruthenium complexes to create stable and effective therapeutic agents. mjcce.org.mkresearchgate.net

Nickel-Ethylenediamine Complexes

Nickel(II) ions readily form a series of well-defined complexes with this compound. In an aqueous solution, the Ni²⁺ ion exists as the green hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. indiana.edulibretexts.org The stepwise addition of this compound results in the sequential replacement of water molecules, leading to the formation of [Ni(en)(H₂O)₄]²⁺ (light blue), [Ni(en)₂(H₂O)₂]²⁺ (blue/royal blue), and finally [Ni(en)₃]²⁺ (violet). indiana.edu

The tris(this compound)nickel(II) complex, [Ni(en)₃]²⁺, is a particularly stable, kinetically labile octahedral complex. testbook.comwikipedia.org The significant stability of [Ni(en)₃]²⁺ compared to [Ni(NH₃)₆]²⁺ is primarily driven by a large positive entropy change (TΔS°), despite a small enthalpic preference (ΔH°). libretexts.orgpearson.com This large entropy change is a direct consequence of the chelate effect, where three bidentate this compound ligands replace six monodentate water molecules, increasing the total number of free molecules in the system. libretexts.orglibretexts.org

The structure of these complexes has been extensively studied. For example, the compound [Ni(en)₃][Cr₂O₇] consists of a [Ni(en)₃]²⁺ dication and a dichromate dianion. tandfonline.com Similarly, [Ni(C₆H₂₄N₆)][CdI₄] contains discrete [Ni(en)₃]²⁺ cations and [CdI₄]²⁻ anions, with the Ni²⁺ ion in a distorted octahedral geometry. iucr.org

Table 1: Properties of Nickel-Ethylenediamine Complexes

Complex Color Geometry Key Findings
[Ni(en)(H₂O)₄]²⁺ Light Blue Octahedral First product in the stepwise replacement of water ligands by this compound. indiana.edu
[Ni(en)₂(H₂O)₂]²⁺ Blue / Royal Blue Octahedral Intermediate complex in the formation of [Ni(en)₃]²⁺. indiana.edu

Gold(III) this compound Complexes

Gold(III) forms stable complexes with this compound and its derivatives. A series of gold(III) metalacycles with five-, six-, and seven-membered rings have been synthesized by reacting auric acid with various alkyldiamines, including this compound. researchgate.net These complexes, with the general formula [Au(alkyldiamine)Cl₂]Cl, have been characterized using various spectroscopic techniques. researchgate.net Studies have shown that the stability of these complexes is influenced by substitutions on the this compound backbone. researchgate.net For instance, UV-Vis spectroscopy indicates that Au(III) complexes of unsubstituted this compound are more stable than those with N,N'-di-substituted this compound. researchgate.net Furthermore, gold(III) complexes incorporating N,N'-ethylenediamine bidentate ester ligands have been synthesized and investigated for their potential applications. semanticscholar.orgbg.ac.rs

Zinc(II)-Ethylenediamine Complexes

Zinc(II) also forms complexes with this compound, although they are typically less studied in this specific context compared to nickel or copper. The coordination of this compound to a Zn(II) center follows similar principles, with the bidentate ligand forming a chelate ring. These complexes are relevant in the broader context of coordination chemistry and materials science.

Derivatization for Specialized Ligands

This compound serves as a crucial building block for the synthesis of more complex, polydentate ligands with specialized applications.

Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation reaction of an amine with an aldehyde or ketone. This compound, with its two primary amine groups, is an ideal precursor for creating tetradentate Schiff base ligands. amazonaws.com The reaction of this compound with two equivalents of an aldehyde, such as salicylaldehyde (B1680747), yields a ligand capable of binding a metal ion through two nitrogen and two oxygen donor atoms. amazonaws.comiaeng.org These ligands are notable for their ease of synthesis and their ability to form stable complexes with a wide variety of transition metals. amazonaws.com

Salen Ligands in Catalysis

Salen ligands, a specific type of Schiff base ligand, are formed from the condensation of a salicylaldehyde derivative and this compound. bldpharm.comwikipedia.orgchemmethod.com The resulting tetradentate N₂O₂ ligand forms highly stable, typically square-planar or octahedral, complexes with a vast range of metal ions. bldpharm.comchemmethod.com

Metal-salen complexes are exceptionally important as catalysts in numerous organic reactions, particularly in asymmetric catalysis. bldpharm.comnih.gov The versatility of the salen framework allows for fine-tuning of the ligand's steric and electronic properties by modifying the salicylaldehyde or the diamine backbone. bldpharm.comnih.gov This tunability enables the development of highly selective and efficient catalysts for reactions such as epoxidation, cyclopropanation, and various addition reactions. bldpharm.commdpi.com For example, chiral salen complexes are renowned for inducing high stereoselectivity in chemical transformations. nih.gov

Ethylenediaminetetraacetic Acid (EDTA) and its Derivatives

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used hexadentate chelating agent. wikipedia.org It is an aminopolycarboxylic acid synthesized from this compound. wikipedia.org The industrial synthesis of EDTA primarily involves the reaction of this compound with formaldehyde (B43269) and a cyanide source (like sodium cyanide or hydrogen cyanide) or with chloroacetic acid. ecoinvent.orgumcs.plbris.ac.ukatamanchemicals.comsynopsischemitech.comatamanchemicals.com

Table 2: Industrial Synthesis Routes for EDTA

Method Reactants Key Features
Alkaline Cyanomethylation This compound, Formaldehyde, Sodium Cyanide Most widely used method; produces tetrasodium (B8768297) EDTA. ecoinvent.orgumcs.pl
Singer Synthesis (Two-step) This compound, Formaldehyde, Hydrocyanic Acid Produces a very pure form of the EDTA salt. umcs.plbris.ac.ukscribd.com

EDTA is renowned for its ability to form strong, water-soluble 1:1 complexes with a vast array of metal ions, especially divalent and trivalent cations like Ca²⁺, Fe³⁺, Cu²⁺, and Ni²⁺. wikipedia.orgjove.com The EDTA⁴⁻ anion binds to a metal ion through its two nitrogen atoms and four carboxylate groups, effectively sequestering the metal in a stable, cage-like structure. wikipedia.orgjove.com This strong binding affinity makes EDTA an invaluable agent in various industrial and analytical applications. shanghaichemex.comjinhetec.comelchemy.comvaludor.com It is used in water treatment to remove metal ions, in the paper and pulp industry to prevent metal-catalyzed degradation of bleaching agents, in detergents to soften water, and in the food industry as a preservative to prevent metal-catalyzed oxidation. synopsischemitech.comshanghaichemex.comelchemy.com

Derivatives of EDTA are also of significant interest. By modifying the this compound backbone or the carboxylic acid arms, new ligands with altered stability, selectivity, and functionality can be created. rsc.orgresearchgate.net These derivatives find applications in areas such as magnetic resonance imaging (MRI) and the development of new radiopharmaceuticals. rsc.orgresearchgate.net

Metal Chelation Mechanisms and Selectivity

This compound, with the chemical formula C₂H₄(NH₂)₂, is a classic example of a bidentate chelating ligand. Its structure features two nitrogen atoms, each with a lone pair of electrons, connected by an ethylene bridge. rsc.org This arrangement allows both nitrogen atoms to donate their electron pairs to a single central metal ion, forming a stable ring structure. rsc.orgrsc.org This process is known as chelation, a term derived from the Greek word for "claw," as the ligand appears to grasp the metal ion. wikipedia.org The resulting metal-containing ring is called a chelate ring. libretexts.org In the case of this compound binding to a metal ion like nickel(II) (Ni²⁺), a five-membered ring is formed. libretexts.org

A key principle in the coordination chemistry of this compound is the chelate effect . This effect describes the observation that complexes formed with polydentate ligands, like this compound, are significantly more thermodynamically stable than complexes with an equivalent number of similar monodentate ligands. wikipedia.orglibretexts.org This enhanced stability is primarily driven by a favorable change in entropy.

Table 1: Comparison of Stability Constants for Ni(II) Complexes

ReactionLigand TypeLog KfReference
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂OMonodentate8.61 libretexts.org
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂OBidentate (Chelating)18.28 libretexts.org

The selectivity of a chelating agent for different metal ions is determined by the stability of the complexes formed, which is quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a stronger interaction. scispace.com this compound derivatives, such as the widely used Ethylenediaminetetraacetic acid (EDTA), exhibit varying affinities for different metal ions. nih.gov This selectivity is crucial for their application in various fields. For instance, the stability constant (log K) for the Ca-EDTA complex is 10.6, while for the Fe³⁺-EDTA complex, it is 25.1, indicating a much stronger and more stable bond with iron. nih.gov This principle allows a chelator like EDTA to selectively bind certain metals in the presence of others. nih.gov

Environmental Applications of EDTA Derivatives

The strong chelating properties of this compound derivatives, particularly EDTA, are harnessed for various environmental applications, most notably in the remediation of soil and water contaminated with heavy metals. jddonline.com EDTA forms stable, water-soluble complexes with toxic metal ions, which facilitates their removal from the environmental matrix. jddonline.comresearchgate.net

In soil washing, an ex-situ remediation technique, an EDTA solution is used to extract heavy metals from contaminated soil. researchgate.netpjoes.com The process transfers the metal contaminants from the soil into the liquid phase, creating a metal-EDTA complex that can be treated further. atamanchemicals.com Research has demonstrated that the efficiency of this process is influenced by factors such as EDTA concentration, pH, and contact time. researchgate.net For example, increasing the EDTA concentration from 0.005 M to 0.1 M was shown to increase the removal of lead (Pb) from 42% to nearly 54% and chromium (Cr) from 39% to 48%. researchgate.net

EDTA is also effective in treating industrial wastewater by sequestering dissolved heavy metal ions. epa.goviwaponline.comgoogle.com By forming stable chelates, EDTA can prevent the precipitation of metals as hydroxides or salts, keeping them in solution for subsequent removal processes, or it can be used to break down existing precipitates. researchgate.net Studies on treating wastewater show high removal efficiencies for various metals. An Alginate-EDTA hybrid aerogel, for instance, was able to adsorb over 85% of Cd²⁺, Pb²⁺, Cu²⁺, Cr³⁺, and Co²⁺ from solutions. mdpi.com

Table 2: Research Findings on EDTA-Based Heavy Metal Removal Efficiency

Metal IonMatrixConditionsRemoval Efficiency (%)Reference
Lead (Pb)Contaminated Soil0.1 M EDTA53.87% researchgate.net
Chromium (Cr)Contaminated Soil0.1 M EDTA48.35% researchgate.net
Copper (Cu)Industrial Soil0.05 M EDTA + 0.2 M Citric Acid81.5% arabjchem.org
Nickel (Ni)Industrial Soil0.05 M EDTA + 0.2 M Citric Acid85.9% arabjchem.org
Zinc (Zn)Industrial Soil0.05 M EDTA + 0.2 M Oxalic Acid84.6% arabjchem.org
Cadmium (Cd)WastewaterAlginate-EDTA Aerogel>90% mdpi.com
Multiple MetalsWastewaterUIO-67-EDTA Trap, pH 4.0, 10 min>98% iwaponline.com

Despite its effectiveness, the use of EDTA in environmental remediation has raised concerns due to its persistence and low biodegradability, which can lead to the remobilization of heavy metals in the environment. pjoes.comresearchgate.net

Tetrahydroxypropyl this compound (THPED) Derivatives

Tetrahydroxypropyl this compound (THPED), also known as Quadrol, is a tetrafunctional derivative of this compound. atamanchemicals.comsigmaaldrich.com In this molecule, all four hydrogen atoms on the two nitrogens of the this compound backbone are replaced by 2-hydroxypropyl groups. sigmaaldrich.com This structure, with its four hydroxyl groups and two tertiary nitrogen atoms, imparts a range of useful properties, including the ability to act as a chelating agent, emulsifier, stabilizer, and pH buffering agent. atamanchemicals.comsigmaaldrich.com

THPED is a viscous, nearly odorless liquid that is highly soluble in water. thegoodscentscompany.com Its primary applications are in the cosmetics and personal care industries. atamanchemicals.comspectrumchemical.com It is used in skincare products like creams, lotions, and serums to regulate pH and stabilize emulsions, ensuring a uniform and smooth texture. atamanchemicals.com In sunscreens, it helps to stabilize UV filters and maintain the efficacy of active ingredients. atamanchemicals.com The ability of THPED to act as a chelating agent is valuable in these formulations, as it can sequester metal ions that might otherwise degrade the product or reduce its shelf life. atamanchemicals.com

Beyond cosmetics, THPED is used in various industrial settings. It serves as a cross-linking agent in the production of polyurethane foams and other polymers. sigmaaldrich.com In water treatment, it can chelate metal ions to reduce scaling in pipes (B44673) and equipment, and in agricultural products, it helps to stabilize pH-sensitive pesticides. atamanchemicals.com In biochemical research, it is employed as a buffering agent to maintain a constant pH in enzyme assays and other reactions. atamanchemicals.com Clinical studies have also explored its use as a cosmetic active ingredient for skin firming effects, which are attributed to its interaction with epidermal keratinocytes. jddonline.com

Chiral-at-Metal Catalysis with this compound Ligands

A fascinating area of coordination chemistry involves the use of this compound and its derivatives in asymmetric catalysis, specifically in what is known as "chiral-at-metal" catalysis. rsc.orgnih.gov In this approach, the chirality of the catalyst, which is responsible for inducing enantioselectivity in a chemical reaction, originates from the specific geometric arrangement of achiral ligands around the central metal ion, making the metal center itself a stereocenter. nih.gov

The foundation of this field was laid over a century ago by Alfred Werner, who demonstrated that octahedral complexes like cis-[Co(en)₂(NH₃)Cl]Cl₂ (where 'en' is this compound) are chiral and could be resolved into their non-superimposable mirror images (enantiomers), despite being composed entirely of achiral ligands. nih.govnih.gov These are often referred to as Werner complexes. rsc.orgacs.org The chirality arises from the helical twist (designated Λ for left-handed and Δ for right-handed) of the bidentate this compound ligands around the cobalt center. rsc.org

For decades, this was a chemical curiosity, as the inert nature of cobalt(III) complexes prevented their use in catalysis where substrates need to coordinate to the metal. rsc.org However, modern research has overcome this by designing catalysts where the reaction does not occur directly at the metal center but is mediated by the ligand sphere. acs.org In these systems, the rigid, chiral environment created by the ligands, such as the N-H groups on this compound, activates substrates through interactions like hydrogen bonding. researchgate.netacs.org

Cobalt(III) complexes with substituted this compound ligands, such as (S,S)-1,2-diphenylthis compound, have been developed as highly effective hydrogen bond donor catalysts. rsc.orgacs.org These catalysts have been successfully applied to a range of enantioselective carbon-carbon and carbon-nitrogen bond-forming reactions, achieving high yields and excellent enantiomeric excesses (ee). rsc.orgacs.org

Table 3: Performance of this compound-Type Ligands in Chiral-at-Metal Catalysis

Catalyst Type (Metal/Ligand)ReactionEnantiomeric Excess (ee %)Reference
Λ-[Co((S,S)-dpen)₃]³⁺Michael addition of dimethyl malonate to β-nitrostyrene93% acs.orgresearchgate.net
Δ-[Co((S,S)-dpen)₃]³⁺Michael addition of malonates to in situ generated imines79-99% rsc.org
Λ-[Co((R,R)-diamine)]³⁺Alkylation of glycine (B1666218) ester Schiff base70% rsc.org
Λ-[Co((R,R)-diamine)]³⁺Epoxidation of chalconesup to 55% rsc.org
Chiral-at-Iron ComplexDiels-Alder Reaction (as chiral auxiliary)>95% nih.gov
Chiral-at-Rhodium Complexα-amination of 2-acyl imidazole96% nih.gov

This approach represents a significant shift from traditional asymmetric catalysis, which almost exclusively relies on incorporating expensive, pre-made chiral ligands. nih.gov The use of simple, achiral ligands like this compound to create chirality at the metal center offers a powerful and potentially more economical strategy for synthesizing enantiomerically pure compounds.

Polymer Science and Materials Applications

Precursor in Polymer Synthesis

Ethylenediamine (B42938) serves as a fundamental precursor in the production of several important classes of polymers. wikipedia.orgatamankimya.com Its ability to form derivatives with compounds such as carboxylic acids, nitriles, and aldehydes makes it a versatile monomer in polymer chemistry. atamanchemicals.com The presence of two reactive amine groups facilitates the formation of linear, branched, or cross-linked polymer chains, depending on the co-monomers and reaction conditions. wikipedia.orgatamankimya.com

Polyurethane Fibers

This compound is widely utilized in the production of polyurethane (PU) fibers, where it primarily functions as a chain extender. wikipedia.orgatamanchemicals.comatamankimya.com In the synthesis of segmented polyurethanes, a prepolymer with isocyanate end groups is first formed. This compound is then introduced to react with these isocyanate groups. tarc.edu.my This reaction forms strong and stable urea (B33335) linkages, which contribute significantly to the hard segment of the polyurethane. mdpi.comresearchgate.net

The introduction of these urea groups via this compound enhances the hydrogen bonding within the polymer matrix, leading to improved mechanical properties such as increased tensile strength and a higher glass transition temperature. researchgate.net The dual functionality of this compound allows it to effectively link the prepolymer chains, building high molecular weight polymers essential for fiber formation. mdpi.com This chain extension step is critical in developing the specific properties of polyurethane fibers, including their elasticity and resilience. researchgate.net

A study comparing the effects of different chain extenders found that using this compound in polyurethane copolymers resulted in higher mechanical properties at a lower hard segment content compared to those extended with 1,4-butanediol. researchgate.net The use of diamines like this compound introduces urea groups that create a high number of hydrogen bonds, enhancing the polymer's structural integrity. researchgate.net

Polyamides

This compound is a key monomer in the synthesis of polyamides, which are polymers characterized by repeating amide linkages (-CO-NH-). vaia.comrasayanjournal.co.in These polymers are formed through the condensation reaction of a diamine, such as this compound, with a dicarboxylic acid or its derivative. vaia.com The reaction involves the formation of an amide bond between the amine group of this compound and the carboxyl group of the dicarboxylic acid, with the elimination of a water molecule. vaia.com

The resulting polyamide's properties are influenced by the specific dicarboxylic acid used in the reaction. For instance, reacting this compound with adipic acid produces a type of aliphatic polyamide. rasayanjournal.co.in The structure of the diamine and the diacid determines the physical and mechanical characteristics of the final polymer, such as its melting point, strength, and flexibility. ekb.eg

A novel method for synthesizing hyperbranched polyamides involves the solid-state polymerization of ethylenediaminetetraacetic acid (EDTA) and this compound (EDA). researchgate.netrsc.org In this process, an acid-base reaction between EDTA and EDA creates charged molecular ions that aggregate due to Coulombic interactions. researchgate.net Subsequent thermal treatment promotes the formation of amide bonds in the solid state, leading to hyperbranched polyamides with a low dispersity index. researchgate.netrsc.org

Dendrimers (e.g., PAMAM Class)

This compound serves as the initiator core for the synthesis of poly(amidoamine), or PAMAM, dendrimers, a class of highly branched, tree-like macromolecules. wikipedia.orgatamankimya.comkirj.ee The synthesis of PAMAM dendrimers is a divergent process that begins with the this compound core. kirj.eeresearchgate.net this compound has four potential binding sites for amidoamine repeating units. kirj.ee

The construction of an EDA-core PAMAM dendrimer involves a two-step iterative process: kirj.ee

Michael Addition: Methyl acrylate (B77674) is added to the primary amine groups of the this compound core. kirj.eeandrews.edu

Amidation: The resulting ester-terminated structure is then reacted with an excess of this compound to create a new generation with terminal primary amine groups. kirj.eenih.gov

This process is repeated to build successive generations (G0, G1, G2, etc.), with each generation doubling the number of surface amine groups. kirj.ee For example, a generation 0.0 (G0.0) PAMAM dendrimer with an this compound core has four primary amine groups on its surface. By generation 10, the dendrimer can have 4096 surface groups. cd-bioparticles.net The well-defined, spherical architecture and the presence of numerous functional groups on the surface make PAMAM dendrimers suitable for applications in drug delivery, gene therapy, and as chelating agents. kirj.eeacs.org

Dendrimer Generation (EDA Core)Number of Surface GroupsMolecular Weight ( g/mol )
G0.04~516
G1.08-
G2.016-
G3.032-
G4.064-
G5.0128~26,040
G10.04096~934,685.09

Data sourced from multiple references. kirj.eecd-bioparticles.netacs.org

Epoxy Curing Agents and Resins

This compound and its derivatives are widely used as curing agents, or hardeners, for epoxy resins. e3s-conferences.orghanepoxy.net Epoxy resins are reactive prepolymers that, when mixed with a curing agent, undergo a chemical reaction to form a hard, thermoset material. e3s-conferences.org The primary amine groups of this compound react with the epoxy groups of the resin in an addition reaction, opening the epoxide ring and forming a cross-linked network. e3s-conferences.org

This cross-linking process, known as curing, transforms the liquid resin into a solid with high mechanical strength, chemical resistance, and excellent adhesion. e3s-conferences.org this compound is a low-viscosity liquid that is compatible with epoxy resins and can cure them at room temperature. e3s-conferences.org However, the reaction is highly exothermic, which can lead to a rapid temperature increase in the curing system. e3s-conferences.org

Modified versions of this compound are also used as epoxy curing agents to achieve specific properties. For example, N-benzyl-1,2-ethylenediamine and N,N'-benzhydryl-1,2-ethylenediamine are used in formulations for low-emission epoxy resin products with good processability and fast curing times, even in cold and wet conditions. google.com Another example is N,N'-bis(3-aminopropyl)this compound, which is synthesized from this compound and provides high solidification intensity and yellowing resistance. google.com

Synthetic Polymer Composites and Coatings

This compound is utilized in the formulation of synthetic polymer composites and coatings to enhance their properties. ontosight.aiontosight.ai In some applications, it acts as a cross-linking agent or a monomer that imparts specific functionalities to the final material. For instance, a complex polymer synthesized from 2-propenoic acid, 1,3-butadiene, and 2-propenenitrile can be reacted with this compound to modify its properties, potentially improving thermal stability, chemical resistance, or adhesion for use in industrial coatings, adhesives, and composites. ontosight.ai

In the context of intumescent flame retardants for polymer composites, this compound can be used as a "gas source" or foaming agent. mdpi.com When heated, it contributes to the formation of a char layer that insulates the underlying polymer from heat and flames. mdpi.com

Furthermore, this compound has been used in the preparation of microcapsules for self-healing composites. nih.gov In one study, this compound was encapsulated within an epoxy resin shell. nih.gov These microcapsules, when incorporated into a polymer matrix, can rupture upon damage, releasing the this compound to react with the surrounding matrix and heal the crack. nih.gov

This compound-Modified Polymers for Specific Functionalities

Polymers can be chemically modified with this compound to introduce primary amine groups, which can then be used for further functionalization or to impart specific properties. This modification can be applied to a variety of polymers to tailor their characteristics for targeted applications.

For example, polymers containing amine groups, such as those modified with this compound, have potential uses in water treatment for the removal of heavy metals or as flocculants. ontosight.ai The amine groups can also be a site for attaching other molecules, making them suitable for biomedical applications like drug delivery systems or biosensors. ontosight.ai

In another application, a high-viscosity cationic composite polymer with antibacterial functionalities was synthesized using epichlorohydrin, proline, and this compound. nih.gov The incorporation of this compound contributed to the polymer's structure and potential biological activity. nih.gov Additionally, nitrogen-doped porous carbon aerogels have been prepared using this compound as both a catalyst and a nitrogen precursor in the polymerization of phenol (B47542) and formaldehyde (B43269). mdpi.com This modification results in a material with a large specific surface area and enhanced electrochemical properties, making it suitable for high-performance supercapacitors. mdpi.com

Functionalization of Advanced Materials

This compound is extensively used for the functionalization of various advanced materials to impart specific properties and enhance their performance in a range of applications. This surface modification is crucial for improving the dispersibility, reactivity, and interfacial interactions of these materials with other substances.

In the field of metal-organic frameworks (MOFs), this compound is employed in post-synthetic modification to enhance their properties. For instance, HKUST-1, a well-studied MOF, has been functionalized with this compound to improve its CO2 capture performance. acs.org The amine groups of EDA are introduced into the MOF structure, creating additional sorption sites. acs.org This modification has been shown to optimize the framework-to-CO2 binding energies and increase CO2/N2 capture selectivity. acs.org

Similarly, a manganese-based MOF (Mn-DOBDC) has been modified with this compound to introduce amine groups into its structure. cardiff.ac.ukroyalsocietypublishing.orgroyalsocietypublishing.org This functionalization not only enhances the material's carbon dioxide sorption capacity but also improves its stability against moisture and allows for repeated CO2 sorption cycles. cardiff.ac.ukroyalsocietypublishing.orgroyalsocietypublishing.org The introduction of EDA into the Mn-DOBDC MOF leads to a slight decrease in the BET surface area from 1256 m²/g to 1203 m²/g, but a noticeable increase in CO2 adsorption. royalsocietypublishing.org

Table 3: Properties of this compound-Functionalized MOFs

MOF Functionalization Effect Reference
HKUST-1 This compound Improved CO2 capture performance and selectivity acs.org
Mn-DOBDC This compound Enhanced CO2 sorption, increased water stability cardiff.ac.ukroyalsocietypublishing.orgroyalsocietypublishing.org

This compound is used to functionalize carbon nanoparticles (CNPs) and carbon nanofibers (CNFs) to improve their properties and expand their applications. A one-step method for synthesizing and functionalizing carbon nanoparticles involves using a submerged-arc plasma in a helium atmosphere, where this compound is supplied directly after the plasma treatment. nih.gov This process results in aminated carbon nanoparticles that are small, relatively uniform in size, and have significantly improved dispersibility in aqueous solutions. nih.gov

Glucose-derived carbon nanoparticles have been functionalized with this compound to enhance their heavy metal removal capabilities from water. rsc.orgrsc.orgresearchgate.net The amine groups on the functionalized CNPs act as chelation sites for metal ions like cadmium. rsc.org Although the functionalization with bulky this compound groups leads to a decrease in the surface area (from 340.68 to 16 m²/g), the maximum sorption capacity for cadmium significantly increases from 10.314 mg/g for pristine CNPs to 18.708 mg/g for EDA-functionalized CNPs. rsc.orgresearchgate.net

This compound also serves as a linker between graphene nanoplatelets and polyacrylonitrile (B21495) (PAN) to create hydrophilic carbon nanofibers with improved mechanical performance and graphitic structure. rsc.org In the context of carbon nanotubes (CNTs), functionalization with this compound has been shown to improve their dispersion in polymer matrices like nylon-6, leading to composites with dramatically enhanced mechanical properties. scientific.net Furthermore, this compound can act as a cross-linker for decorating the surface of multi-walled carbon nanotubes with gold nanoparticles. cambridge.org

The functionalization of graphene and its derivative, graphene oxide (GO), with this compound is a promising strategy for enhancing their sorption capabilities, particularly for environmental remediation. Amending GO surfaces with the positive charges of this compound can improve its ability to adsorb anionic organic contaminants from water. researchgate.net Graphene oxide functionalized with this compound (ED-G) exhibits a net positive surface charge at a pH below 8.1, leading to a greater sorption capacity for anionic pollutants like ibuprofen (B1674241) compared to cationic or neutral compounds. researchgate.net

The reaction of this compound with GO can lead to simultaneous "stitching/crosslinking," "reduction," and "functionalization" of the GO sheets. acs.orgresearchgate.net This modification can manipulate the interlayer spacing of GO, which has implications for energy storage applications. acs.orgresearchgate.net For instance, sulfur/ethylenediamine-functionalized reduced graphene oxide (S/EDA-RGO) composites have been synthesized for use as cathode materials in high-performance lithium-sulfur batteries. mdpi.com The EDA functionalization improves the electronic conductivity of the carbon framework and strengthens the adsorbability of polysulfides, leading to a stable reversible discharge capacity of 932 mAh g⁻¹ at 2 C and an initial coulombic efficiency of 100%. mdpi.com

This compound-functionalized graphene hydrogels (FGHs) have also been prepared for supercapacitor applications. These binder-free electrodes exhibit a high specific capacitance of approximately 240 F/g at 1 A/g. frontiersin.org

Table 4: Sorption and Electrochemical Properties of this compound-Functionalized Graphene

Material Application Key Performance Metric Reference
EDA-GCNPs Cadmium removal Sorption capacity: 18.708 mg/g rsc.orgresearchgate.net
ED-G Anionic contaminant sorption Enhanced sorption of ibuprofen researchgate.net
S/EDA-RGO Lithium-sulfur battery cathode Discharge capacity: 932 mAh g⁻¹ at 2 C mdpi.com
FGH-4 Supercapacitor electrode Specific capacitance: ~240 F/g at 1 A/g frontiersin.org

Chemical Reaction Mechanisms and Kinetics

Reaction with Carboxylic Acids and Derivatives

The reaction between ethylenediamine (B42938) and carboxylic acids or their derivatives is a fundamental process for the synthesis of amides and polyamides. rasayanjournal.co.insaskoer.ca When this compound reacts with a dicarboxylic acid, such as oxalic acid, a condensation reaction occurs, forming strong and stable amide bonds. vaia.com This reaction proceeds through the joining of an amine group from this compound with a carboxyl group from the acid, resulting in the elimination of a water molecule for each amide linkage formed. vaia.com

The direct conversion of a carboxylic acid to an amide can be challenging because the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate ion. khanacademy.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. khanacademy.org The mechanism with DCC involves the carboxylic acid first adding to the DCC molecule, which activates the carboxyl group by forming a good leaving group. khanacademy.org The amine then attacks the activated carbonyl carbon in a nucleophilic substitution, leading to the formation of the amide. khanacademy.orgchemistrysteps.com

The synthesis of polyamides can also be achieved through direct polycondensation methods, such as the Yamazaki-Higashi phosphorylation, which utilizes condensing agents like triphenyl phosphite (B83602) (TPP) and pyridine (B92270) (Py). rasayanjournal.co.in This method allows for the reaction of dicarboxylic acids with diamines to form polyamides under milder conditions, avoiding the need for highly reactive acid chlorides. rasayanjournal.co.in

The reaction of this compound with acid anhydrides, such as phthalic anhydride (B1165640), can lead to different products depending on the reaction conditions. In the presence of water, phthalic anhydride can first hydrolyze to phthalic acid, which then reacts with this compound to form a salt. asianpubs.org

Table 1: Polyamide Synthesis from Dicarboxylic Acids and this compound

Dicarboxylic AcidDiamineCondensation MethodResulting Polymer
Adipic AcidThis compoundYamazaki-HigashiAdipic acid-ethylene diamine polyamide
Terephthalic AcidThis compoundYamazaki-HigashiTerephthalic acid-ethylene diamine polyamide
Oxalic AcidThis compoundDirect CondensationPolyamide
Dimer Fatty AcidsThis compoundPolycondensationNon-reactive polyamide

Reactions with Nitriles, Alcohols, and Alkylating Agents

This compound reacts with various other electrophiles, including nitriles, alcohols, and alkylating agents, to yield a range of valuable products. wikipedia.orgatamankimya.com

Nitriles: The reaction with nitriles is a pathway to forming more complex amines and other nitrogen-containing compounds.

Alcohols: The N-alkylation of this compound with alcohols can be achieved using catalysts such as CuO-NiO/γ-Al2O3 in a fixed-bed reactor. researchgate.net This method is effective for reacting this compound with both primary and secondary alcohols. researchgate.net For instance, the reaction with low-carbon primary alcohols like ethanol (B145695) can lead to high yields of mono-N-alkylated this compound. researchgate.net However, the yields of tetra-N-alkylation decrease as the size of the alcohol molecule increases. researchgate.net Tertiary alcohols are generally not effective alkylating agents under these conditions. researchgate.net

Alkylating Agents: this compound readily reacts with alkylating agents. For example, the monoalkylation of this compound with alkene oxides, such as propylene (B89431) oxide and styrene (B11656) oxide, can produce N-(β-hydroxyalkyl)ethylenediamines. acs.org To favor the formation of the mono-substituted product, a large excess of this compound is typically used. acs.org

Reactions with Carbon Disulfide, Aldehydes, and Ketones

This compound's nucleophilic amine groups readily attack the electrophilic carbon atoms of carbon disulfide, aldehydes, and ketones. wikipedia.orgatamankimya.com

Carbon Disulfide: The reaction of this compound with carbon disulfide in an aqueous alcohol solution is a well-established method for preparing ethylene (B1197577) thiourea. orgsyn.org The reaction is vigorous and initially forms an N-(β-aminoethyl)dithiocarbamic acid intermediate. acs.org Subsequent heating in the presence of acid leads to the cyclization and formation of 2-imidazolidinethione (ethylene thiourea) with the elimination of hydrogen sulfide. acs.org

Aldehydes and Ketones: this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid. masterorganicchemistry.com For instance, benzaldehyde (B42025) reacts rapidly with ethylamine (B1201723) to form the corresponding imine. masterorganicchemistry.com If an aldehyde or ketone and a primary amine are present in the same molecule, an intramolecular reaction can occur, leading to a cyclic imine. masterorganicchemistry.com The formation of enamines can occur with secondary amines. jove.com

Formation of Heterocycles (e.g., Imidazolidines)

Due to its bifunctional nature, with two amine groups separated by an ethylene bridge, this compound is a key precursor for the synthesis of various heterocyclic compounds. wikipedia.orgatamankimya.com One of the most common examples is the formation of imidazolidines. wikipedia.org These five-membered heterocyclic rings are readily formed from the reaction of this compound with aldehydes or ketones. wikipedia.org The reaction proceeds through the formation of a diamine adduct, which then undergoes cyclization with the elimination of water to form the imidazolidine (B613845) ring.

Oxidation Reaction Kinetics and Mechanisms

The oxidation of this compound has been studied using various oxidizing agents, and the kinetics and mechanisms are influenced by the specific oxidant and reaction conditions.

With Potassium Ferrate(VI): In an alkaline medium, the oxidation of this compound by potassium ferrate(VI) follows first-order kinetics with respect to both reactants. ccsenet.orgccsenet.org The reaction order is a negative fraction with respect to the hydroxide (B78521) ion concentration, indicating that hydroxide ions inhibit the reaction. ccsenet.orgccsenet.org A proposed mechanism involves a slow, rate-controlling step, and the derived rate equations are consistent with experimental observations. ccsenet.org

With Chromic Acid: The oxidation of this compound by chromic acid in a perchloric acid medium also exhibits first-order kinetics with respect to chromic acid, this compound, and the hydrogen ion concentration. asianpubs.org The ionic strength of the medium has an insignificant effect on the reaction rate. asianpubs.org The oxidizing species is believed to be HCrO₄⁻. asianpubs.org

With Permanganate (B83412): At high pH (12-14), this compound is readily oxidized by permanganate. nih.gov The reaction leads to the formation of unstable manganate (B1198562) and dispersed MnO₂ particles as the final reduction product of permanganate. nih.gov The speciation of the oxidation products is affected by the pH and the permanganate dose, with mineralization to CO₂ being more significant at pH 12, while deamination to ammonia (B1221849) is more prominent at pH 14. nih.gov

Other Oxidants: The kinetics of this compound oxidation have also been investigated with other oxidants like dihydroxydiperidatonickelate(IV) and diperiodatoargentate(III) in alkaline media. jlu.edu.cnresearchgate.net In the case of dihydroxydiperidatonickelate(IV), the reaction shows first-order dependence on the oxidant and a positive fractional order on this compound. jlu.edu.cn The proposed mechanism involves a pre-equilibrium adduct formation between the nickel complex and this compound. jlu.edu.cn

Carbon Dioxide Capture Mechanisms

This compound and its derivatives are effective solvents for capturing carbon dioxide (CO₂), a critical process for mitigating greenhouse gas emissions. mdpi.com The reaction between CO₂ and aqueous solutions of primary and secondary amines, like this compound, is generally described by the zwitterion mechanism. aaqr.org

Zwitterion Mechanism

The zwitterion mechanism, initially proposed by Caplow and later reintroduced by Danckwerts, involves a two-step process. aaqr.org

Formation of a Zwitterion: The first step is the reaction between the amine and CO₂ to form a zwitterionic intermediate. aaqr.orgresearchgate.net This involves a nucleophilic attack of the nitrogen atom of the amine on the carbon atom of CO₂. acs.org

Deprotonation of the Zwitterion: The zwitterion is then deprotonated by a base present in the solution, which can be another amine molecule, water, or a hydroxide ion. aaqr.org This second step leads to the formation of a carbamate. researchgate.net

Kinetic studies have shown that this compound reacts rapidly with CO₂. researchgate.net The pseudo-first-order reaction rate constant for the reaction of CO₂ with this compound is higher than that for monoethanolamine (MEA), a commonly used solvent for CO₂ capture. researchgate.netacs.org This higher reactivity is attributed to the presence of two amino groups in the this compound molecule. mdpi.com

Table 2: Kinetic Data for CO₂ Absorption by Aqueous this compound Solutions

EDA Concentration (wt.%)CO₂ Capture Rate (dn/dt)Apparent Absorption Rate Constant (k) (min⁻¹)
5Moderate-
10Highest-
20Lowest0.0060

Data adapted from a study on high-pressure CO₂ capture. mdpi.com

Termolecular Mechanism

The reaction kinetics of this compound with other molecules, particularly carbon dioxide, can be described by a termolecular mechanism. This model proposes a single-step reaction where three molecules collide simultaneously. In the context of the reaction between this compound (EDA) and CO2, the mechanism involves one molecule of CO2 and two molecules of the amine, or one molecule of each reactant and a third molecule acting as a catalyst, such as water. tandfonline.com

This mechanism is often considered as an alternative to the zwitterion mechanism. While the zwitterion model involves a two-step process with the formation of an intermediate zwitterion, the termolecular model suggests a direct conversion to products. acs.org For primary and secondary amines, it can be challenging to experimentally distinguish between the zwitterion and termolecular mechanisms. acs.org

The termolecular mechanism has been successfully used to correlate the pseudo-first-order rate constants for the reaction of CO2 with aqueous solutions of this compound. researchgate.net For instance, in studies investigating CO2 capture, the rate constants for the reaction with both this compound and diethylenetriamine (B155796) (DETA) have been correlated using this model. researchgate.net The model is represented by the following equation:

k_app = k_DETA[DETA] + k_OH[OH⁻] + k_H₂O[H₂O] tandfonline.com

Where:

k_app is the apparent pseudo-first-order rate constant.

k_DETA is the second-order rate constant for the reaction with the amine.

k_OH is the rate constant for the base catalysis by hydroxide ions.

k_H₂O is the rate constant for the reaction with water.

Comparative Studies with Other Amines

Comparative kinetic studies are essential for understanding the reactivity of this compound relative to other amines, which is crucial for its application in areas like CO2 capture. Research has consistently shown that this compound exhibits a high reaction rate.

Studies comparing the reaction of CO2 with this compound and monoethanolamine (MEA) have found that the pseudo-first-order reaction rate constant for EDA is higher than that of MEA. researchgate.netresearchgate.net It has been noted that this compound reacts rapidly with carbon dioxide, especially at low concentrations. researchgate.netresearchgate.net

In a comparative study with ethyl ethanolamine (B43304) (EEA) and diethyl monoethanolamine (DEMEA) for CO2 absorption, the reaction rate of CO2 in an aqueous EDA solution was observed to be significantly faster than in an aqueous MEA solution. acs.org Furthermore, the rate in aqueous EEA was much faster than in aqueous diethanolamine (B148213) (DEA) under the studied conditions. acs.org

The table below presents a comparison of second-order rate constants for the reaction of CO2 with various amines, illustrating the high reactivity of this compound.

AmineSecond-Order Rate Constant (k₂) (m³·mol⁻¹·s⁻¹)Temperature (K)Reference
This compound (EDA) 15770303 researchgate.net
Diethylenetriamine (DETA) 21480303 researchgate.net
Monoethanolamine (MEA) -- researchgate.net
Piperazine (B1678402) (PZ) -- researchgate.net
Ethyl ethanolamine (EEA) -- acs.org
Diethanolamine (DEA) -- acs.org

Another study investigated the kinetics of oxidation of this compound and ethanolamine by potassium ferrate (VI) in an alkaline medium. The results showed that the oxidation-reduction reaction is first-order with respect to the reactant and has a negative fractional order with respect to the hydroxide ion concentration. ccsenet.org This provides further insight into the comparative reactivity of this compound in different reaction systems.

The high reactivity of this compound, a primary diamine, compared to primary monoamines like MEA and secondary amines like DEA, can be attributed to the presence of two primary amino groups, which increases the number of reactive sites per molecule.

Advanced Analytical Methods and Spectroscopic Studies

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for separating and analyzing ethylenediamine (B42938), often in complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, frequently with derivatization to enhance detection.

HPLC is a versatile and widely used technique for the analysis of this compound. Due to its lack of a strong chromophore, direct UV detection is challenging, necessitating derivatization to introduce a UV-active or fluorescent tag.

Pre-column derivatization chemically modifies the this compound molecule before it enters the HPLC column, allowing for sensitive detection.

1-Naphthylisothiocyanate (NITC): This reagent reacts with this compound to form a stable derivative that can be detected by UV at 254 nm. tandfonline.com This method has been validated for analyzing trace levels of this compound in the air. tandfonline.comtandfonline.com The derivatization induces UV activity in this compound, and a C-18 HPLC column with a gradient elution is typically used for separation. researchgate.net The detection limit can be significantly improved with this technique. tandfonline.com

ortho-Phthaldehyde (OPA) and 2-Mercaptoethanol (ME): This combination of reagents forms a highly fluorescent derivative with this compound. nih.govtandfonline.com The resulting product can be detected with high sensitivity using a fluorescence detector, with excitation and emission wavelengths typically around 330 nm and 450 nm, respectively. nih.govtandfonline.com This method is noted for being simple, rapid, and inexpensive. nih.govtandfonline.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another effective derivatizing agent for this compound and its derivatives, such as ethylenediaminedisuccinic acid (EDDS). nih.govamazonaws.com The resulting FMOC-EDDS derivative is fluorescent, allowing for detection at low concentrations with an excitation wavelength of 265 nm and an emission wavelength of 313 nm. nih.govamazonaws.com

Ferric Chloride: In the case of ethylenediaminetetraacetic acid (EDTA), a derivative of this compound, pre-column derivatization can be achieved with a ferric chloride solution. nih.gov The resulting iron-EDTA complex can be detected by UV-Vis spectrophotometry. nih.gov

Table 1: HPLC Pre-column Derivatization Reagents and Conditions for this compound Analysis


Derivatizing ReagentDetection MethodExcitation (nm)Emission (nm)Key ApplicationsReference
1-Naphthylisothiocyanate (NITC)UV--Trace analysis in air[7, 9]
ortho-Phthaldehyde (OPA) / 2-Mercaptoethanol (ME)Fluorescence330450Food simulants[3, 4]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Fluorescence265313Water, soil, plant material[13, 20]
Ferric Chloride (for EDTA)UV-Vis--Pharmaceuticals

Reverse-phase HPLC is the most common mode of separation for derivatized this compound.

C18 Columns: Octadecylsilane (B103800) (C18 or ODS) columns are frequently employed for the separation of derivatized this compound. tandfonline.comresearchgate.net For instance, the separation of the NITC derivative of this compound is achieved on a reverse-phase octadecylsilane column with an acetonitrile-water mobile phase. tandfonline.com Similarly, a C18 column is used for the analysis of the 1-naphthyl isothiocyanate derivative with gradient elution. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. tandfonline.comresearchgate.net The pH of the aqueous phase can be adjusted to optimize the separation. For example, a phosphate (B84403) buffer at pH 6.8 is used with an acetonitrile gradient for the separation of the FMOC derivative of EDDS. nih.govamazonaws.com

Isocratic and Gradient Elution: Both isocratic and gradient elution methods are used. An isocratic elution with a constant mobile phase composition of methanol and ultrapure water (65:35) has been used for the OPA derivative. nih.govtandfonline.com In contrast, a gradient elution, where the mobile phase composition changes over time, is used for the NITC and FMOC derivatives to achieve better separation of complex mixtures. researchgate.netnih.govamazonaws.com

Gas chromatography with a flame ionization detector (GC-FID) is a robust and sensitive method for the purity testing and quantification of volatile amines like this compound. vitas.no This technique is particularly useful for assessing the purity of this compound in industrial applications and pharmaceutical intermediates. vitas.noresearchgate.net

The method involves injecting a sample into the gas chromatograph, where it is vaporized and separated into its components in a capillary column. vitas.no A common column used for this purpose is the DB-624. ingentaconnect.com The separated components are then detected by the FID, which generates a signal proportional to the amount of substance. vitas.no For the analysis of this compound in aminophylline, a DB-624 capillary column was used with a temperature program, and methyl isobutyl ketone served as an internal standard. ingentaconnect.com This method demonstrated good linearity and precision. ingentaconnect.com GC-FID provides accurate and reproducible results, making it an indispensable tool for quality control. vitas.no

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.

NMR spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives.

¹H NMR: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a single peak for the methylene (B1212753) protons (CH₂) and a signal for the amine protons (NH₂). spectrabase.com In D₂O, the amine protons exchange with deuterium, and a single peak for the methylene protons is observed at approximately 2.645 ppm. chemicalbook.com The ¹H NMR spectra of this compound derivatives, such as N,N'-bis(salicylidene)this compound, show more complex patterns corresponding to the different types of protons in the molecule. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum of this compound in D₂O exhibits a single resonance for the two equivalent carbon atoms. chemicalbook.com For this compound dihydrochloride (B599025) in D₂O, a single peak is also observed. chemicalbook.com In more complex derivatives, such as the cellulose (B213188) I-ethylenediamine complex, the ¹³C NMR spectrum can reveal information about the conformation of the cellulose chains and the stoichiometry of the complex. nih.gov Studies on carbon dots synthesized from citric acid and this compound have used ¹³C NMR to identify the presence of specific molecular fluorophores. nsf.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for studying the nitrogen atoms in this compound and its complexes. In studies of carbon dots formed from citric acid and this compound, ¹⁵N NMR showed that the polymerization occurred through amide and some imide formation. nsf.gov Distinct ¹⁵N NMR resonances helped to confirm the structure of the resulting fluorophore. nsf.gov Investigations into the complex formation of zinc(II) ions with this compound in ionic liquids have also utilized ¹⁵N NMR to monitor the coordination environment of the nitrogen atoms. researchgate.netacs.org

Table 2: NMR Spectroscopic Data for this compound


NucleusSolventChemical Shift (ppm)Reference
¹HD₂O~2.645 (CH₂) ingentaconnect.com
¹³CD₂O- researchgate.net
¹⁵N--[6, 26, 27]

Note: Specific chemical shift values for ¹³C and ¹⁵N can vary depending on the specific derivative and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its amine (N-H), methylene (C-H), and carbon-nitrogen (C-N) bonds.

Key vibrational modes for this compound include N-H stretching, which typically appears as a broad band, and C-H stretching from the ethylene (B1197577) backbone. researchgate.netresearchgate.net Bending vibrations for both N-H and C-H groups also produce distinct peaks in the fingerprint region of the spectrum. The C-N stretching vibration is another key indicator of the this compound structure. researchgate.net Studies have identified asymmetric and symmetric stretching vibrations for CH2 groups, as well as N-H stretching vibrations, which are crucial for confirming the presence of this compound in various chemical systems. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference(s)
N-H Asymmetric Stretch ~3200 researchgate.net
C-H Asymmetric Stretch ~2939, 2975-3000 researchgate.net
C-H Symmetric Stretch ~2869, 2975-3000 researchgate.net
CH₂ Bend ~1357 researchgate.net
C-N Stretch ~1033-1079 researchgate.netresearchgate.net

Note: The exact positions of these peaks can vary depending on the sample's physical state (liquid, gas, or in a complex) and the solvent used.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (molecular weight: 60.10 g/mol ), the mass spectrum reveals a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of C-C and C-N bonds.

In studies involving low-energy electron impact, the fragmentation of this compound has been shown to produce several anionic fragments. mdpi.comresearchgate.net Key observed species include the parent anion (EDA⁻) at m/z 60 and the deprotonated anion ((EDA-H)⁻) at m/z 59. mdpi.comresearchgate.net Other smaller fragments, such as NH⁻ (m/z 15) and species at m/z 26 (potentially CN⁻ or C₂H₂⁻), are also observed. mdpi.com The fragmentation of protonated this compound complexes has also been studied, showing extensive cleavage of the molecule's covalent skeleton. nih.gov

Table 2: Major Ions Observed in the Mass Spectrum of this compound and its Derivatives

Ion m/z (Mass-to-Charge Ratio) Description Reference(s)
[C₂H₈N₂]⁻ (EDA⁻) 60 Parent molecular anion mdpi.com
[C₂H₇N₂]⁻ ((EDA-H)⁻) 59 Loss of a hydrogen atom mdpi.comresearchgate.net
[CN]⁻ or [C₂H₂]⁻ 26 Fragment ion mdpi.com
[NH]⁻ 15 Fragment ion mdpi.com

Note: The relative abundance of these ions depends on the ionization method and energy.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary method for determining the precise arrangement of atoms within a crystalline solid. Since this compound is a liquid at room temperature, its crystal structure is determined at low temperatures or by forming solid complexes with other molecules. For instance, the crystal structure of a complex between β-chitin and this compound has been determined using synchrotron X-ray fiber diffraction. nih.gov The study revealed a monoclinic unit cell with space group P2(1). nih.gov The complexed this compound molecule was found in a trans conformation. nih.gov Similarly, the crystal structures of various metal complexes containing this compound as a ligand, such as bis(this compound)copper(II) fluoroborate and [Co(en)₃][NpO₄(OH)₂]·5H₂O, have been extensively studied, providing detailed information on bond lengths, bond angles, and coordination geometries. iucr.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.com When analyzing this compound or materials functionalized with it, XPS can provide the binding energies of the core-level electrons, primarily C 1s and N 1s. These binding energies are sensitive to the chemical environment of the atoms. For example, the interaction of this compound with polymer surfaces has been studied by observing shifts in the carbonyl peak's binding energy, indicating the formation of amide linkages. researchgate.net In studies of diamine dihydrochlorides, a linear relationship has been observed between the N 1s core electron binding energies and the melting points of the salts, reflecting the inductive effects of substituents on the nitrogen atoms. ias.ac.in

Development of Molecular Probes for Real-Time Monitoring

The potential hazards of this compound necessitate the development of sensitive and selective methods for its real-time monitoring. Molecular probes offer a promising approach, providing rapid detection through observable changes in their optical properties.

Ratiometric Luminescent and Colorimetric Dual-Mode Responses

Recently, significant research has focused on creating molecular probes that can detect this compound through both changes in color (colorimetric) and fluorescence (luminescent). acs.org A dual-mode response enhances the reliability and accuracy of detection. Ratiometric probes are particularly advantageous as they rely on the ratio of emission intensities at two different wavelengths, which minimizes interference from environmental factors and probe concentration. researchgate.net

One study reported a molecular probe, p-N-DPC·I₂, which exhibits both ratiometric luminescent and colorimetric responses to this compound in both solution and vapor states. acs.org The detection mechanism is based on the formation of a charge transfer (CT) state when the probe interacts with this compound. acs.org This interaction leads to a visible color change and a shift in the fluorescence emission spectrum, allowing for highly sensitive and selective real-time monitoring. acs.org Such probes have been incorporated into hydrogel-based sensing chips, enabling the visual detection of this compound vapor at concentrations as low as 10 ppm. acs.org

Hydrogel-Based Sensing Chips

This compound plays a multifaceted role in the development of advanced hydrogel-based sensing chips. It is utilized both as a target analyte for detection and as a crucial chemical component for synthesizing and functionalizing hydrogel matrices designed to detect other substances. The inherent properties of hydrogels, such as their porous three-dimensional network and high water content, provide an ideal environment for immobilizing sensing molecules and facilitating interactions with target analytes. mdpi.comnih.gov

Research has led to the creation of sophisticated hydrogel-based chips for the real-time monitoring of this compound vapor. nih.gov One such sensor employs a polyvinyl alcohol (PVA) hydrogel loaded with a specially designed molecular probe. researchgate.netresearchgate.net This system enables dual-mode detection—colorimetric and fluorescent—for instantaneous and ultrasensitive visualization of this compound. researchgate.net The detection mechanism is based on an aldehyde-amine condensation reaction between this compound and the probe molecule, which induces a distinct change in the optical properties of the chip. researchgate.net These sensors can detect this compound vapor at concentrations as low as 10 parts per million (ppm) and show clear responses across a range of 3.2 to 160 ppm. nih.govresearchgate.net

Beyond being the target analyte, this compound and its derivatives are integral to the construction of hydrogel sensors for various other compounds. In one application, an this compound derivative, N-(1-naphthyl)this compound, is covalently bonded to a hydrogel matrix. mdpi.com This functionalized hydrogel serves as a colorimetric sensor for nitrite (B80452) ions, utilizing the well-established Griess method for detection. mdpi.com

In another innovative approach, this compound is used in the synthesis of a complex to build a sensing platform for cancer biomarkers. acs.orgnih.gov Specifically, an this compound/urease@ZIF-Py composite was synthesized and integrated into a peptide hydrogel to create a low-fouling sensor for detecting matrix metalloproteinase-7 (MMP-7), a significant tumor biomarker. acs.orgnih.gov Furthermore, this compound is employed to functionalize graphene, creating responsive supramolecular hydrogels. acs.orgresearchgate.net Spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the successful incorporation of this compound's amine functionalities into the graphene hydrogel structure. acs.orgfigshare.comfrontiersin.orgnih.gov

The research findings on this compound-related hydrogel sensing chips are detailed in the tables below.

Table 1: Performance of Hydrogel-Based Chip for this compound Vapor Detection

Sensor CompositionDetection ModeAnalyteDetection LimitEffective Concentration RangeReference
OPTA-MSA loaded PVA HydrogelColorimetric & FluorescentThis compound Vapor10 ppm3.2 - 160 ppm nih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Application of this compound in Functional Hydrogel Sensors

Hydrogel SystemRole of this compound/DerivativeTarget AnalyteDetection MethodReference
N-(1-naphthyl)this compound in PEG hydrogelFunctionalizing agent (as a derivative)Nitrite ionsColorimetric (Griess assay) mdpi.com
Peptide hydrogel with EDA/urease@ZIF-PySynthesis componentMatrix Metalloproteinase-7 (MMP-7)Electrochemical acs.orgnih.gov
This compound-functionalized graphene hydrogelStructural functionalizationChemical Responsiveness (e.g., to competitive guests)Gel-to-sol transition acs.org

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations have been widely employed to study ethylenediamine (B42938), offering a balance between computational cost and accuracy for predicting its properties. These studies encompass a range of topics from the fundamental structure of the isolated molecule to its complex interactions with other chemical species.

DFT calculations are instrumental in determining the stable conformations of this compound. The molecule primarily exists in two forms: gauche and trans. Computational studies have shown that the gauche conformer, with a dihedral N-C-C-N angle of approximately 61.9°, is energetically more stable than the trans conformer. mdpi.com The energy difference between the gauche and trans structures is small, with the gauche form being lower in energy by a few kilojoules per mole. mdpi.comdoi.org

Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, provides detailed structural parameters, including bond lengths and angles, that are in good agreement with experimental data. nih.gov For instance, in copper (II) complexes involving this compound, DFT calculations have successfully predicted the octahedral geometry around the metal center. jocpr.com The stability of these optimized geometries is often confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov

Table 1: Calculated Energies of this compound Conformers

ConformerCalculated Energy (eV) mdpi.com
Gauche-980.446
Trans-980.395

Time-dependent DFT (TD-DFT) is a key method for investigating the electronic excited states and charge transfer characteristics of this compound and its complexes. acs.orgnih.gov In complexes like [W(CO)₄(en)], TD-DFT calculations have revealed that the lowest allowed electronic transition is a metal-to-ligand charge transfer (MLCT) from the tungsten and equatorial carbonyls to the axial carbonyls. acs.orgnih.gov This results in a net decrease of electron density on the tungsten atom. acs.orgnih.gov

The nature of these excited states can be analyzed by examining the contributing one-electron excitations and the changes in electron density distribution upon excitation. acs.org For instance, the lowest emissive excited state of [W(CO)₄(en)] has been identified as a spin-triplet charge transfer state. acs.orgnih.gov TD-DFT calculations can also predict electronic absorption spectra, which often show good agreement with experimental results, helping to assign observed spectral bands to specific electronic transitions. jocpr.com

DFT calculations have been crucial in understanding the fragmentation of this compound when it interacts with low-energy electrons, a process known as dissociative electron attachment (DEA). nih.govnih.govresearchgate.net In this process, an incident electron is captured by the molecule to form a temporary negative ion (TNI), which can then dissociate into various anionic and neutral fragments. nih.gov

Theoretical calculations help to elucidate the energetics and mechanisms of these fragmentation pathways. nih.govnih.gov Studies have shown that low-energy electrons (<10 eV) can induce the fragmentation of this compound to produce anions such as (EDA-H)⁻, NH⁻, and CN⁻. nih.govnih.govresearchgate.net DFT is used to calculate the energies of the transitory negative ion states and the thresholds for different fragmentation routes, providing a rationale for the experimentally observed fragments. nih.gov

Table 2: Experimentally Observed Anion Fragments from Dissociative Electron Attachment of this compound

m/zAttributed Anion nih.govresearchgate.net
15NH⁻
26CN⁻ or C₂H₂⁻
59(EDA-H)⁻
60EDA⁻

DFT is a valuable tool for studying the interaction of this compound with metal ions and surfaces. These studies are critical for understanding its role as a chelating agent and a capping molecule in nanocrystal synthesis.

DFT calculations have shown that this compound can form stable complexes with various metal ions like Co(II) and Ni(II). mdpi.com The interaction involves the nitrogen atoms of this compound, which are locally electron-rich, coordinating with the positively charged metal ions. mdpi.com The calculations indicate that the M-N bond length is shorter than the M-O(H₂O) bond, suggesting a strong binding ability of the amino groups. mdpi.com

In the context of surface science, DFT has been used to investigate the adsorption of this compound on copper surfaces, such as Cu(100) and Cu(111). osti.govrsc.org These studies reveal that this compound binds more strongly to the Cu(100) surface than to the Cu(111) surface. osti.govrsc.org The binding is influenced by the N-Cu bond strength, structural distortions in the this compound molecule, and intermolecular interactions. osti.gov DFT has also been employed to study the adsorption of this compound on germanium surfaces, where it can interact through N-H dissociative reactions or N-dative bonding. rsc.org

DFT calculations can provide thermodynamic and kinetic data for the formation of this compound complexes. chemmethod.com The Gibbs free energy of complex formation can be calculated to determine the spontaneity and stability of the resulting complexes. mdpi.com For the interaction of this compound with Co(II) and Ni(II) ions, the change in Gibbs free energy (ΔG) for the formation of the complex indicates that this compound on an adsorbent surface is more inclined to coordinate with Co(II). mdpi.com

Kinetic studies, often complemented by DFT, show that the rate of complex formation can be influenced by factors such as temperature. chemmethod.comajol.info An increase in temperature generally leads to an increased rate of formation. chemmethod.comajol.info Thermodynamic parameters like activation energy (Ea), enthalpy (ΔH°), and entropy (ΔS°) of complex formation can be derived from these studies. chemmethod.comajol.info For instance, the formation of some this compound-based Schiff base complexes is an endothermic process with positive enthalpy values and is driven by an increase in entropy. nih.gov The chelate effect, where a bidentate ligand like this compound forms a more stable complex than two monodentate ligands, is a key thermodynamic principle in its coordination chemistry. researchgate.netsolubilityofthings.com

Table 3: Thermodynamic Parameters for the Formation of Sm(III) and Gd(III) Schiff Base Complexes with an this compound Derivative

Metal IonActivation Energy (Ea) (kJ) ajol.infoΔG° (kJmol⁻¹) ajol.infoΔH° (kJmol⁻¹) ajol.infoΔS° (kJmol⁻¹) ajol.info
Sm(III)0.452-3896.021168-16.99
Gd(III)1.196-8201.182268-19.91

The conformational landscape of this compound is governed by a delicate balance of intramolecular interactions. DFT calculations have been employed to explore the potential energy surface of this compound and its derivatives. researchgate.net These studies have identified multiple energy minima corresponding to different conformers. researchgate.net For N,N'-dibenzylidenethis compound derivatives, calculations have shown the existence of seven energy minima. researchgate.net

Intramolecular hydrogen bonding plays a significant role in the conformational preferences of this compound. cdnsciencepub.com Spectroscopic studies combined with theoretical calculations suggest that in the gas phase and in non-polar solvents, the gauche conformer is stabilized by an intramolecular hydrogen bond between the two amino groups. doi.org The relative stability of different conformers can be influenced by the solvent environment. uregina.ca

Molecular Dynamics Simulations (Implicit Exclusion)

Molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound in various environments, such as in complexes with other molecules. For instance, MD simulations of cellulose (B213188) I-ethylenediamine (EDA) crystal models have been used to study the desorption of EDA molecules. acs.orgresearchgate.netnih.gov These simulations revealed that EDA molecules desorb from the surfaces of the crystal models but not from their interiors. acs.orgresearchgate.netnih.gov The simulations also showed that EDA molecules diffuse through hydrophilic channels within the cellulose structure, undergoing conformational and orientational changes. acs.orgnih.gov

In another application, MD simulations based on a reactive force field (ReaxFF) were used to explore the dynamic reaction process of this compound in chemical mechanical polishing (CMP) of silicon. cmes.org These simulations indicated that not only does strong Coulombic attraction exist between the EDA and the silicon wafer surface, but chemical bonds also form between silicon and the nitrogen atoms of EDA. cmes.org This bonding polarizes adjacent Si-Si and Si-O bonds, providing a mechanistic explanation for the role of EDA in the polishing process. cmes.org

Furthermore, comparative MD simulations of pure liquid this compound, ethylene (B1197577) glycol, and 2-aminoethanol have been conducted to understand their local structures. researchgate.net These studies provide detailed information about intermolecular interactions, such as hydrogen bonding, which governs the macroscopic properties of these liquids. researchgate.net

Ab Initio Calculations

Ab initio calculations, which are based on first-principles quantum mechanics, have been extensively used to study the fundamental properties of this compound.

Conformational Analysis: Ab initio studies have been crucial in determining the conformational landscape of this compound. These calculations have consistently shown that the gauche conformer is the most stable form, a finding that aligns with experimental data. cdnsciencepub.comoregonstate.edu The stability of the gauche conformer is attributed to the formation of an intramolecular hydrogen bond. oregonstate.edu The energy difference between the gauche and other conformers, such as the anti (or trans) form, has been a subject of numerous computational studies. An electron diffraction investigation combined with ab initio calculations determined the anti-gauche energy and entropy differences, finding the mole fraction of the combined gauche forms to be dominant at various temperatures. acs.org Some studies have identified as many as nine or ten distinct conformers of this compound, with a mix of gauche and trans forms being energetically close to each other. acs.orguregina.ca

Vibrational Frequencies: Ab initio and Density Functional Theory (DFT) methods have been used to compute the vibrational frequencies of this compound. researchgate.net The calculated frequencies are generally in good agreement with experimental infrared and Raman spectra. researchgate.netdoi.org These calculations aid in the assignment of spectral bands to specific vibrational modes of the molecule. researchgate.net For instance, the vibrational modes of copper complexes with this compound and its methylated derivatives have been studied, spanning a frequency range of 35-1646 cm⁻¹ and including metal-ligand stretches, bends, and ligand-based torsions. nih.gov

Electronic Properties: The electronic properties of this compound and its polymeric form, linear polyethyleneimine (L-PEI), have been investigated using ab initio DFT calculations. nih.govaip.org These studies have shown that while this compound is an electronic insulator, L-PEI is a semiconductor with a small band gap. nih.govaip.org The calculations have also elucidated the nature of the molecular orbitals and the contributions of different atoms to the valence and conduction bands. researchgate.net

Table: Calculated Conformational Energies of this compound

ConformerRelative Energy (kcal/mol) - B3LYPRelative Energy (kcal/mol) - MP2Relative Energy (kcal/mol) - M06-2X
gauche (g'G'g')0.000.000.00
trans (tG't)0.300.450.25
gauche (gG'g)0.550.600.50

Quantum Chemical Calculations for Ion Selectivity and Host-Guest Complexes

Quantum chemical calculations are powerful tools for predicting and understanding the interactions of this compound and its derivatives in complex systems, such as host-guest complexes and interactions with metal ions.

Ion Selectivity: DFT calculations have been successfully used to predict the ion selectivity of cryptands and other macrocyclic hosts that incorporate this compound units. fau.defau.deresearchgate.net By calculating the complexation energies of different metal ions with the host molecule, researchers can determine which ion will be preferentially bound. researchgate.net These calculations often involve modeling the reaction in both the gas phase and in solution, using continuum solvation models to account for solvent effects. acs.orgacs.org The structural parameters of the resulting complexes, such as metal-nitrogen bond lengths, provide further insight into the nature of the interaction. researchgate.net For example, studies on the selectivity of Am(III) and Eu(III) by ligands containing this compound moieties have been performed to understand their potential use in nuclear waste separation. acs.org

Host-Guest Complexes: Quantum chemical methods are also employed to study the structure and thermodynamics of host-guest complexes involving this compound. For instance, the inclusion of a bis(this compound)copper(II) complex within a cucurbit nih.govuril macrocycle has been investigated using DFT. researchgate.net These calculations can predict the geometry of the inclusion compound and the thermodynamic parameters of its formation. researchgate.net The role of solvent molecules, particularly water, in stabilizing these complexes through hydrogen bonding is often a key finding of such studies. researchgate.net More advanced methods combine quantum mechanics with statistical mechanics to compute binding free energies, providing a more complete picture of the host-guest interaction. verachem.comnih.gov These computational approaches are invaluable for the rational design of new host-guest systems with specific recognition properties. mdpi.com

Environmental Research and Degradation Pathways of Ethylenediamine

Ethylenediamine (B42938) (EDA) is subject to various environmental processes that determine its fate and persistence. Research has focused on its breakdown through biological and light-induced pathways, as well as its movement and distribution across different environmental compartments.

Emerging and Specialized Applications in Research

Semiconductor Processing

The semiconductor industry's demand for high-purity chemicals is stringent, as metallic or oxygen-containing impurities can severely compromise the quality of thin films. google.com Ethylenediamine (B42938) is finding new applications in this field, necessitating the development of methods to produce it in an ultra-pure form. google.com A significant challenge is its tendency to form a high-boiling azeotrope with water, making dehydration by simple fractional distillation impossible. google.com Furthermore, its potent chelating ability means it can easily leach metallic contaminants from conventional storage containers. google.com Research has focused on multi-step purification processes and specialized container treatments to supply this compound suitable for thin-film semiconductor processing. google.com

One of the established, albeit niche, uses of this compound in this sector is as a component in anisotropic etchants for silicon. A solution known as this compound pyrocatechol (B87986) (EDP) or this compound-pyrocatechol-water (EPW), which also contains pyrazine, is used for this purpose, primarily in research laboratory settings. wikipedia.org

More recent research has explored the electrochemical modification of metallic or semiconducting materials using this compound. researchgate.net Anodic polymerization of this compound can create polyethyleneimine-like coatings on these surfaces. The proposed mechanism involves the formation of a radical cation, which then reacts with other this compound molecules to build a polymer film on the anode. researchgate.net This method offers a way to functionalize semiconductor surfaces for various electronic applications. researchgate.net

Electroplating Baths

This compound and its derivatives are utilized in electroplating baths, often acting as complexing agents. wikipedia.orgchemeurope.com A complexing agent, or chelator, binds to metal ions in the solution, controlling their reactivity and influencing the properties of the deposited metallic layer. indianchemicalsociety.comnih.gov

In the formulation of electroless copper plating baths, which are critical for applications like printed circuit boards (PCBs), derivatives such as Ethylenediaminetetraacetic acid (EDTA) are well-established complexing agents. indianchemicalsociety.comresearchgate.net Research has also investigated the direct use of this compound in alkaline copper plating solutions for depositing copper onto cobalt barrier layers, a key process in modern electronic interconnects. researchgate.net The formation of the Cu(en)₂²⁺ complex in alkaline solutions helps to prevent galvanic corrosion of the cobalt substrate, which can be a significant issue in traditional acidic baths. researchgate.net

Another area of research is in the development of palladium-nickel alloy plating. An acidic plating solution using this compound as the primary complexing agent has been developed. nih.gov In this system, this compound shifts the deposition potential of palladium to be closer to that of nickel, facilitating the co-deposition of the two metals to form a single-phase solid solution alloy. nih.gov The resulting palladium-nickel layers are dense, uniform, and exhibit high hardness without defects like cracks or pores. nih.gov

Table 1: Examples of this compound in Electroplating Bath Formulations

Plating TypeMetal IonComplexing AgentSubstrateKey Research FindingReference
Palladium-Nickel AlloyPd²⁺, Ni²⁺This compoundNot SpecifiedEnables co-deposition by shifting Pd potential; produces hard, dense alloy layers. nih.gov
CopperCu²⁺This compoundCobalt (Co)Prevents corrosion of Co substrate in alkaline bath via Cu(en)₂²⁺ complex formation. researchgate.net
Copper (Replacement)Cu²⁺This compound & EDTAAluminum (Al)Forms a stable complex salt with copper and aluminum ions in an alkaline solution (pH >9). google.com

Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors for a variety of metals and alloys in different aggressive environments. wikipedia.orgmdpi.com Corrosion inhibitors work by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents, thereby slowing down the oxidation and degradation of the metal. mdpi.comresearchgate.net

Research has demonstrated the efficacy of this compound for protecting aluminum alloys (2S, 57S, and 65S) in hydrochloric acid solutions. At a concentration of 43.5 ml/l, it provided complete protection for up to three hours. tandfonline.com Galvanostatic polarization studies suggest that Schiff bases derived from this compound act primarily as cathodic inhibitors for zinc in sulphuric acid, with some derivatives achieving 99% protection efficiency. researchgate.net A cathodic inhibitor functions by suppressing the cathodic reaction (e.g., hydrogen evolution) in the corrosion process. mdpi.com

For mild steel in bioethanol (E100), this compound has been studied as an inhibitor to prevent passivation breakdown. researchgate.net Findings indicate that it increases the stability of the passive film, with a maximum inhibition efficiency of about 85% at a concentration of 2000 ppm. researchgate.net The mechanism of inhibition in this system is attributed to the adsorption of this compound onto the steel surface, a process that can be described by Langmuir and Temkin adsorption isotherm models. researchgate.net

Table 2: Performance of this compound as a Corrosion Inhibitor

Metal/AlloyCorrosive MediumInhibitorMax. Inhibition Efficiency (%)Inhibitor TypeReference
ZincSulphuric AcidThis compound Schiff Bases99%Cathodic researchgate.net
Aluminum Alloys (2S, 57S, 65S)1.0 N Hydrochloric AcidThis compound100% (at 43.5 ml/l for 3 hrs)Mixed (Anodic/Cathodic) tandfonline.com
Mild SteelBioethanol (E100)This compound~85% (at 2000 ppm)Adsorption-based researchgate.net

Catalysis in Organic Reactions (e.g., Knoevenagel Condensation)

This compound serves as an effective base catalyst in several organic reactions, most notably the Knoevenagel condensation. chemmethod.com This reaction is a fundamental method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org The catalyst, typically a weak base, facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate ion, which then attacks the carbonyl carbon. wikipedia.org

Studies have explored using this compound in various forms for this reaction. Ethylenediammonium diacetate (EDDA), a salt derived from this compound, has been used as a catalyst in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄). organic-chemistry.org This "green chemistry" approach offers high yields, faster reaction times, and the ability to recycle both the catalyst and the solvent. organic-chemistry.org

Furthermore, this compound has been grafted onto solid supports to create heterogeneous catalysts. For instance, it has been anchored to magnetic nanoparticles, creating a bifunctional catalyst that is easily recoverable using an external magnet. chemmethod.com It has also been grafted onto graphene oxide, where the amine groups act as basic catalytic sites. researchgate.net These solid-supported catalysts are advantageous as they simplify product purification and allow for catalyst reuse, aligning with the principles of sustainable chemistry. chemmethod.comresearchgate.net Research comparing different amine-functionalized catalysts found that the this compound-modified version exhibited the best performance, attributed to the high availability and free rotation of its amine groups. researchgate.net

Table 3: this compound in Knoevenagel Condensation Catalysis

Catalyst SystemReactantsSolvent/ConditionsKey AdvantageReference
Ethylenediammonium diacetate (EDDA)Aldehydes/Ketones + Active Methylene CompoundsIonic Liquid ([bmim]BF₄)High yield, recyclable catalyst and solvent. organic-chemistry.org
This compound on Magnetic NanoparticlesAryl aldehydes + Active Methylene CompoundsAqueous media, Room Temp.High yield, short reaction time, magnetically recoverable catalyst. chemmethod.com
This compound on Graphene OxideBenzaldehyde (B42025) + MalononitrileMild conditionsEffective and stable heterogeneous catalyst. researchgate.net

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. This compound's ability to form hydrogen bonds and coordinate with other molecules makes it a useful component in designing self-assembling systems. nih.govresearchgate.net

Research has shown that this compound can be used to functionalize reduced graphene oxide. researchgate.net These modified graphene sheets can then form supramolecular hydrogels when combined with other components like β-cyclodextrin and poly(acrylic acid). These gels are "chemically responsive," meaning they can transition from a gel to a liquid state (sol) upon the addition of a specific chemical stimulus, such as sodium adamantane (B196018) carboxylate. researchgate.net This behavior stems from competitive host-guest interactions, where the stimulus molecule displaces the linkages holding the gel network together. researchgate.net

Additionally, this compound has been employed as a novel liquid chemical reagent within an ion trap mass spectrometer to study hydrogen bonding and host-guest interactions. nih.gov By reacting with crown ethers and related molecules in the gas phase, it helps to generate specific product ions that provide insight into the nature and strength of the non-covalent interactions that are fundamental to molecular recognition and supramolecular assembly. nih.gov

Advanced Sensor Development

This compound plays a dual role in the field of advanced chemical sensors: it can be the target analyte for detection, or it can be a functional component of a sensor designed to detect other substances. rsc.orgmorressier.com

As an analyte, sensors have been developed for the highly sensitive detection of this compound vapor. One such sensor is based on a complex of perylenediimide and camphorsulfonic acid. rsc.org This conductometric sensor shows a rapid response and high selectivity for this compound, with a detection limit as low as 0.86 ppm, owing to strong hydrogen-bonding interactions between the sensing material and the this compound molecules. rsc.org Another approach used polyaniline (PAni) films, which exhibit a change in electrical conductivity upon exposure to this compound vapor. researchgate.net

As a sensor component, this compound is used as a recognition moiety or a building block. For example, a composite of a bis-ethylenediamine Cu(II) complex and polyaniline has been fabricated to detect ammonia (B1221849) (NH₃) at room temperature. morressier.com In this system, the Cu²⁺ ions, complexed with this compound, show a strong affinity for ammonia, leading to a significant and measurable increase in the sensor's electrical resistance. morressier.com In another application, an 8-substituted BODIPY fluorophore was combined with an this compound recognition moiety to create a fluorescent sensor for the toxic gas phosgene. acs.org

Table 4: this compound in Advanced Sensor Applications

Sensor RoleTarget AnalyteSensing Material/PlatformDetection PrinciplePerformance HighlightReference
AnalyteThis compound VaporPerylenediimide–camphorsulfonic acid complexConductometric (change in electrical resistance)Detection limit of 0.86 ppm rsc.org
AnalyteThis compound VaporPolyaniline (PAni) FilmConductometric (change in electrical resistance)Fast response time (7 seconds) researchgate.net
ComponentAmmonia (NH₃)Cu-ethylenediamine/PANI compositeConductometric (change in electrical resistance)Can detect NH₃ concentrations as low as 2 ppm morressier.com
ComponentPhosgeneBODIPY fluorophore with this compound moietyFluorescentPhosgene induces intramolecular cyclization, causing a change in fluorescence. acs.org

Q & A

Q. How to resolve contradictions in reported EDA synthesis efficiencies across studies?

  • Methodological Answer : Discrepancies arise from unaccounted heat losses (5–15% yield variation) and catalyst deactivation (Ni sintering above 250°C). Meta-analysis using ANOVA (α = 0.05) and standardized reactor geometries (e.g., diameter/length = 1:10) improves cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine
Reactant of Route 2
Ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.